2-Fluoro-5-methoxynicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSMTHVPPMDACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227597-35-4 | |
| Record name | 2-fluoro-5-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxynicotinaldehyde (CAS No. 1227597-35-4), a key heterocyclic building block for research and development, particularly within the pharmaceutical and agrochemical sectors. This document delves into the core chemical and physical properties of the compound, explores its synthetic pathways and characteristic reactivity, and highlights its potential as a strategic intermediate in the design of novel bioactive molecules. Detailed experimental protocols for common synthetic transformations and analytical characterization are provided, underpinned by a discussion of safe handling practices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this versatile reagent.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Pyridine scaffolds are also a cornerstone of drug design, present in numerous approved therapeutics. This compound combines these privileged features: a fluorinated pyridine ring and a reactive aldehyde functionality. This unique combination makes it a valuable precursor for constructing complex heterocyclic systems.[1] The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for biological screening.[2]
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridinecarboxaldehyde. Its structural and core chemical data are summarized below. While specific experimental data for properties like melting and boiling points are not widely published for this exact compound, data from closely related isomers and analogues are often used for estimation in a research context.
| Property | Data | Source(s) |
| IUPAC Name | 2-Fluoro-5-methoxypyridine-3-carbaldehyde | - |
| CAS Number | 1227597-35-4 | [3][4] |
| Molecular Formula | C₇H₆FNO₂ | [5] |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | No data available (predicted to be solid) | - |
| Purity | ≥95% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| SMILES | O=CC1=C(F)N=CC(OC)=C1 | [5] |
Synthesis and Reactivity Profile
General Synthetic Approach
The synthesis of substituted nicotinaldehydes often involves the oxidation of the corresponding hydroxymethylpyridine. For instance, a common route to the isomer, 5-fluoro-2-methoxynicotinaldehyde, involves the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol using an oxidizing agent like manganese(IV) dioxide in a suitable solvent such as ethyl acetate.[7] A similar strategy is anticipated for the synthesis of this compound.
Caption: Generalized oxidation pathway for aldehyde synthesis.
Key Chemical Reactions
The aldehyde functional group is the primary center of reactivity, readily undergoing nucleophilic addition and related transformations.
-
Reductive Amination: This is a cornerstone reaction for generating amine derivatives, which are prevalent in pharmaceuticals. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding amine.[8] This reaction is highly efficient for creating diverse libraries of compounds from a single aldehyde precursor.[9]
-
Wittig Olefination: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high stereo- and regioselectivity.[10][11] The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[12][13][14] This allows for the extension of carbon chains and the introduction of various unsaturated moieties.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Claisen-Schmidt condensation with ketones, to form chalcones and related α,β-unsaturated carbonyl compounds, which are themselves important pharmacophores.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of this compound in late-stage clinical candidates are not prominently documented in public literature, its value lies in its role as a versatile building block for creating novel chemical entities.[2] Analogous structures, such as fluorinated benzaldehydes, are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][15]
The strategic placement of the fluoro and methoxy groups on the pyridine ring allows for fine-tuning of the electronic and steric properties of the final molecule, which can significantly impact its biological activity and pharmacokinetic profile.[1]
Caption: Role as a versatile building block in API synthesis.
Experimental Protocols
The following are generalized, yet detailed, protocols for common transformations involving this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed (typically 4-16 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol: Wittig Olefination
-
Ylide Preparation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C is added a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq.). The mixture is stirred for 30-60 minutes at this temperature to generate the phosphorus ylide.
-
Reaction: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Caption: Workflow for a typical reductive amination experiment.
Safety and Handling
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[17]
-
Avoid breathing dust, fumes, or vapors.[16]
-
Wash hands thoroughly after handling.[17]
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5]
-
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its combination of a fluorinated pyridine core and a versatile aldehyde functionality provides a robust platform for the synthesis of novel and complex molecules. While detailed characterization and application data in the public domain are still emerging, the established utility of analogous structures strongly supports its value as a key building block in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic utility of this promising compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. 1227597-35-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. chem.msu.ru [chem.msu.ru]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nbinno.com [nbinno.com]
- 16. 5-FLUORO-2-METHOXYNICOTINALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Fluoro-5-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic introduction of fluorine into these structures can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. When combined with a methoxy group, which can act as a hydrogen bond acceptor and influence solubility and electronic properties, the resulting 2-fluoro-5-methoxypyridine motif becomes a highly valuable building block in drug discovery. This guide provides a detailed examination of 2-Fluoro-5-methoxynicotinaldehyde, a key intermediate possessing this strategic substitution pattern. Its Chemical Abstracts Service (CAS) number is 1227597-35-4 .[1][2]
Molecular Profile and Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. While extensive experimental data for this compound is not widely published, we can infer its properties based on its structural analogues and the known effects of its functional groups.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1227597-35-4 | [1][2] |
| Molecular Formula | C₇H₆FNO₂ | Calculated |
| Molecular Weight | 155.13 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar structures |
| Solubility | Expected to have moderate solubility in organic solvents | General properties of aldehydes |
| Purity | Commercially available up to 95% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized fluoropyridines often presents unique challenges due to the electron-deficient nature of the pyridine ring. However, several strategies have been developed for the regioselective introduction of fluorine.
Plausible Synthetic Pathway
A likely synthetic route to this compound would involve the construction of the substituted pyridine ring followed by the introduction or modification of the aldehyde functionality. One plausible, albeit not explicitly published for this exact molecule, multi-step synthesis is outlined below. This proposed pathway is based on established methodologies for the synthesis of fluorinated and methoxylated pyridines.
Caption: A plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Nitration and Reduction: This is a classic sequence to introduce an amino group, which is a versatile precursor for various functionalizations.
-
Sandmeyer Reaction: The Balz-Schiemann reaction, a variant of the Sandmeyer reaction, is a well-established method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of the methoxy group likely proceeds via an SNAr reaction, where a suitable leaving group (e.g., a halogen) is displaced by methoxide. The fluorine atom activates the ring towards nucleophilic attack.
-
Formylation: The aldehyde group can be introduced through various methods. The Vilsmeier-Haack reaction is a common choice for formylating electron-rich aromatic and heteroaromatic rings. Alternatively, directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) could be employed.
Spectroscopic Characterization: A Predictive Analysis
While specific, publicly available spectra for this compound are limited, we can predict the key features based on its structure. Spectroscopic data for the closely related compound, 2-fluoro-5-methoxybenzaldehyde, can provide valuable comparative insights.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons would be indicative of their relative positions on the pyridine ring and would show coupling to the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR would display signals for each of the seven carbon atoms. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the NMR of organofluorine compounds.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1680-1700 cm⁻¹. Other key absorbances would include C-O stretching for the methoxy group and C-F stretching vibrations.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and potentially the methoxy group (OCH₃).
The Role in Drug Discovery and Development: A Forward Look
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amino groups, a common strategy in the synthesis of bioactive molecules.
-
Wittig and Related Olefination Reactions: To form carbon-carbon double bonds, enabling the extension of the carbon skeleton.
-
Condensation Reactions: With various nucleophiles to form heterocycles, such as pyridines, pyrimidines, and imidazoles, which are prevalent in many drug classes.
The presence of the 2-fluoro and 5-methoxy substituents on the pyridine ring makes this intermediate particularly attractive for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where fine-tuning of electronic and steric properties is crucial for achieving high potency and selectivity.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are known to be irritants. Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a strategically important, yet under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine ring and reactive aldehyde functionality offers a versatile platform for the synthesis of novel and complex molecular architectures. While detailed experimental data remains sparse in the public domain, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on established chemical principles and data from analogous structures. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of their chemistry essential for researchers in the field.
References
Introduction: The Strategic Importance of 2-Fluoro-5-methoxynicotinaldehyde
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxynicotinaldehyde
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic importance stems from the unique combination of three key functional groups on a pyridine scaffold. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures. The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability.
Crucially, the fluorine atom at the 2-position imparts distinct properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, altering its basicity and interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, often enhancing metabolic resistance by blocking sites of oxidative metabolism. The 2-fluoro substituent is also a key participant in nucleophilic aromatic substitution (SNAr) reactions, allowing for late-stage functionalization where the fluorine can be displaced by various nucleophiles to generate diverse compound libraries.[1][2] This guide provides a detailed examination of the principal synthetic pathways to this key intermediate, focusing on the underlying chemical logic and providing actionable protocols for the laboratory setting.
Core Synthetic Strategies: A Retrosynthetic Overview
The synthesis of this compound can be approached from several angles. A logical retrosynthetic analysis reveals two primary and highly effective strategies that leverage commercially available or readily accessible pyridine precursors.
Caption: Retrosynthetic analysis of this compound.
The most common starting materials for these routes are substituted pyridines, such as 2-fluoro-5-methoxypyridine or its 2-chloro analogue. The choice between these pathways often depends on the cost, availability, and scalability of the respective starting materials.
Strategy 1: Directed ortho-Metalation and Formylation of 2-Fluoro-5-methoxypyridine
This is arguably the most direct and efficient route to the target molecule. It relies on the powerful strategy of Directed ortho-Metalation (DoM), where existing substituents on an aromatic ring direct a strong base to deprotonate a specific adjacent position.
Causality and Mechanistic Insights
The pyridine ring is inherently electron-deficient, which can complicate direct deprotonation. However, the substituents at the 2- and 5-positions synergistically control the regioselectivity of the lithiation. The fluorine atom at C-2 is a known ortho-directing group.[3] The reaction is typically performed at very low temperatures (-78 °C) using a hindered strong base like Lithium Diisopropylamide (LDA) or a less hindered but highly reactive base like n-Butyllithium (n-BuLi).[3][4] The low temperature is critical to ensure kinetic control, favoring deprotonation at the most acidic C-3 position while preventing side reactions, such as nucleophilic addition of the organolithium reagent to the pyridine ring.[3]
Once the 3-lithio intermediate is formed in situ, it is quenched with an electrophilic formylating agent, most commonly N,N-Dimethylformamide (DMF). The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired aldehyde.
Caption: Workflow for the Directed ortho-Metalation and Formylation strategy.
Experimental Protocol: Synthesis via DoM
Materials:
-
2-Fluoro-5-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes) or Lithium Diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve 2-Fluoro-5-methoxypyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Strategy 2: Synthesis from 2-Chloro-5-methoxypyridine
An alternative pathway begins with the more readily available or economical 2-chloro-5-methoxypyridine. This multi-step approach first involves the formylation of the chloro-pyridine, followed by a Halogen Exchange (Halex) reaction to introduce the fluorine atom.
Step A: Formylation of 2-Chloro-5-methoxypyridine
The formylation of 2-chloro-5-methoxypyridine proceeds via the same Directed ortho-Metalation mechanism described in Strategy 1.[5] The chloro-substituent also acts as an effective directing group for lithiation at the C-3 position. The experimental protocol is analogous to the one described above, substituting the starting material accordingly.
Step B: Halogen Exchange (SNAr) Reaction
The conversion of 2-chloro-5-methoxynicotinaldehyde to its fluoro analogue is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
Causality and Mechanistic Insights: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the newly installed aldehyde group at C-3. In this reaction, a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile, displacing the chloride at the C-2 position.
The reaction is typically performed in a high-boiling point, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Sulfolane, which effectively solvates the potassium cation, leaving a "naked" and highly reactive fluoride anion. A phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) is often employed to further enhance the solubility and nucleophilicity of the fluoride salt, leading to improved reaction rates and yields. Although 2-fluoropyridines are generally more reactive towards SNAr than 2-chloropyridines, the Halex reaction to install fluorine is a well-established and synthetically useful transformation.[1][2]
Caption: Workflow for the Halogen Exchange (Halex) reaction.
Experimental Protocol: Halex Reaction
Materials:
-
2-Chloro-5-methoxynicotinaldehyde
-
Spray-dried Potassium Fluoride (KF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
Procedure:
-
To a flask containing 2-chloro-5-methoxynicotinaldehyde (1.0 eq), add anhydrous DMSO.
-
Add spray-dried potassium fluoride (2.0-3.0 eq). The use of spray-dried KF is crucial as its high surface area enhances reactivity.
-
If desired, add a catalytic amount of a phase-transfer catalyst (0.1 eq).
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography or recrystallization to obtain the final product.
Summary of Synthetic Routes
The selection of an optimal synthetic route is a balance of factors including starting material cost, number of steps, overall yield, and scalability.
| Parameter | Strategy 1: Direct Formylation | Strategy 2: Halex Route |
| Starting Material | 2-Fluoro-5-methoxypyridine | 2-Chloro-5-methoxypyridine |
| Key Transformation | Directed ortho-Metalation | DoM followed by SNAr (Halex) |
| Number of Steps | 1 | 2 |
| Key Reagents | Strong lithium base (LDA, n-BuLi), DMF | Strong lithium base, DMF, KF/CsF |
| Typical Conditions | Cryogenic (-78 °C) | Cryogenic (-78 °C) and High Temp (120-160 °C) |
| Advantages | More direct, fewer steps. | May use a more economical starting material. |
| Disadvantages | May require more expensive starting material. | Longer route, requires high-temperature reaction. |
Conclusion
The synthesis of this compound is most effectively achieved through two primary strategies starting from either 2-fluoro- or 2-chloro-5-methoxypyridine. The direct formylation of 2-fluoro-5-methoxypyridine via directed ortho-metalation represents the most concise approach. The alternative two-step route, involving formylation of 2-chloro-5-methoxypyridine followed by a halogen exchange reaction, provides a robust and valuable alternative, particularly when driven by the economics of the starting materials. Both methods are well-precedented and provide reliable access to this critical intermediate, empowering further innovation in the field of drug development.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis and Confirmation of 2-Fluoro-5-methoxynicotinaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structural analysis and confirmation of 2-Fluoro-5-methoxynicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to logically flow from molecular confirmation to the intricate assembly of its three-dimensional architecture. We will delve into the causality behind the selection of specific analytical techniques, emphasizing a self-validating system of protocols. The core methodologies covered are Mass Spectrometry (MS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments for unambiguous constitutional and connectivity mapping. Each section provides not only the protocol but also the expert interpretation required to synthesize the data into a cohesive and validated structural assignment.
Introduction: The Analytical Imperative
Our subject molecule, this compound (C₇H₆FNO₂), presents a unique analytical puzzle. The pyridine core, combined with an aldehyde, a methoxy group, and a fluorine atom, requires a careful dissection of spectroscopic data to assign the precise location of each feature. This guide will walk through that dissection step-by-step.
Foundational Analysis: Molecular Weight and Formula
Before delving into the intricacies of atomic connectivity, the first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. This is a critical validation step that constrains all subsequent structural hypotheses. Electron Impact (EI) or Electrospray Ionization (ESI) can be used, with ESI often yielding a prominent protonated molecule peak [M+H]⁺, which is less prone to the initial fragmentation seen in EI.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately prior to analysis.
-
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion peak (expected to be [M+H]⁺). Use the instrument's software to calculate the elemental formula that corresponds to this exact mass.
Expected Data & Interpretation: For C₇H₆FNO₂, the expected monoisotopic mass of the neutral molecule is 155.0383 Da. The protonated molecule [M+H]⁺ would have a calculated exact mass of 156.0461 Da. The HRMS result must match this value within a narrow tolerance (e.g., ± 0.0008 Da for a 5 ppm error). Confirmation of this mass and formula provides the first piece of validated evidence for the compound's identity.
Table 1: Predicted HRMS Data
| Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₇H₆FNO₂ | 155.0383 |
| [M+H]⁺ | C₇H₇FNO₂⁺ | 156.0461 |
Functional Group Identification: Infrared Spectroscopy
Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the key functional groups present in the molecule, confirming the presence of the aldehyde and aromatic system, and providing evidence for the C-F and C-O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
Expected Data & Interpretation: The IR spectrum provides a "fingerprint" of the molecule. Key absorptions are expected that correspond to the aldehyde, the substituted pyridine ring, the methoxy group, and the carbon-fluorine bond.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
|---|---|---|---|
| ~3050-3100 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2950-3000 | Medium | C-H Stretch | Methyl (Methoxy Group) |
| ~2850 & ~2750 | Medium, Sharp | C-H Stretch | Aldehyde C-H (Fermi Doublet)[1] |
| ~1700-1715 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde [1] |
| ~1580-1610 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring Skeletal Vibrations |
| ~1250-1300 | Strong | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~1100-1200 | Strong | C-F Stretch | Aryl-Fluoride |
The presence of a strong, sharp peak around 1705 cm⁻¹ is highly diagnostic for the conjugated aldehyde's carbonyl group.[1] The pair of weaker bands around 2850 and 2750 cm⁻¹ are also characteristic of the aldehyde C-H bond and help distinguish it from a ketone.
Definitive Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A systematic approach, starting with 1D experiments and progressing to 2D correlation experiments, allows for the complete and unambiguous assignment of the structure.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a ≥400 MHz spectrometer. Lock, tune, and shim the instrument for optimal resolution.
-
Experiment Sequence: Acquire a ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum. Subsequently, run a suite of 2D experiments: COSY, HSQC, and HMBC.
¹H NMR: Proton Environment Mapping
Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding (chemical shift), their integration (relative number of protons), and their scalar coupling to neighboring protons (multiplicity).
Predicted ¹H NMR Data & Interpretation (in CDCl₃): Based on the structure, we expect four distinct signals: the aldehyde proton, two aromatic protons, and the methoxy group protons.
-
Aldehyde Proton (H-formyl): Expected to be the most downfield signal (δ ~9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. It will appear as a singlet as it has no adjacent protons.
-
Aromatic Protons (H4 & H6): The pyridine ring has two protons. Their chemical shifts are influenced by the nitrogen atom, the fluorine, and the methoxy group. H6, being alpha to the nitrogen, is expected to be further downfield than H4. The fluorine at C2 will introduce coupling.
-
H6: Expected around δ 8.2-8.4 ppm. It is coupled to the fluorine at C2 (a four-bond coupling, ⁴JHF) and potentially to H4 (a four-bond coupling, ⁴JHH, which is often small or zero). This will likely appear as a doublet or a narrow multiplet.
-
H4: Expected around δ 7.5-7.7 ppm. It is coupled to the fluorine at C2 (a three-bond coupling, ³JHF). This will appear as a doublet.
-
-
Methoxy Protons (-OCH₃): Expected as a sharp singlet around δ 3.9-4.1 ppm, integrating to 3 protons.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-formyl | 9.9 - 10.1 | s (singlet) | - | 1H |
| H6 | 8.2 - 8.4 | d (doublet) | ⁴JHF ≈ 1-3 Hz | 1H |
| H4 | 7.5 - 7.7 | d (doublet) | ³JHF ≈ 5-7 Hz | 1H |
| -OCH₃ | 3.9 - 4.1 | s (singlet) | - | 3H |
¹³C NMR: Carbon Skeleton Framework
Causality: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule and provides information about their chemical environment. The large chemical shift dispersion and the significant effect of C-F coupling are key diagnostic features.
Predicted ¹³C NMR Data & Interpretation (in CDCl₃): Seven distinct carbon signals are expected. The most notable features will be the large one-bond C-F coupling (¹JCF) for C2 and smaller long-range couplings for other carbons.
-
C-formyl: The aldehyde carbonyl carbon, expected far downfield (δ ~188-192 ppm).
-
C2: Directly attached to fluorine. This carbon will be significantly downfield (δ ~160-165 ppm) and will appear as a large doublet due to ¹JCF coupling (typically 230-260 Hz).[2]
-
C5: Attached to the methoxy group, expected around δ ~155-160 ppm.
-
C6: Alpha to the nitrogen, expected around δ ~150-154 ppm. It will show a smaller ²JCF coupling.
-
C3: The carbon bearing the aldehyde, expected around δ ~125-130 ppm. It will show a ²JCF coupling.
-
C4: Expected around δ ~120-125 ppm. It will show a ³JCF coupling.
-
-OCH₃: The methoxy carbon, expected upfield around δ ~55-57 ppm.
Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-formyl | 188 - 192 | d (doublet) | ³JCF ≈ 3-5 Hz |
| C2 | 160 - 165 | d (doublet) | ¹JCF ≈ 230-260 Hz |
| C5 | 155 - 160 | s (singlet) or small d | ⁴JCF ≈ 1-3 Hz |
| C6 | 150 - 154 | d (doublet) | ²JCF ≈ 15-25 Hz |
| C3 | 125 - 130 | d (doublet) | ²JCF ≈ 15-25 Hz |
| C4 | 120 - 125 | d (doublet) | ³JCF ≈ 3-5 Hz |
| -OCH₃ | 55 - 57 | s (singlet) | - |
2D NMR: Assembling the Puzzle
Causality: 2D NMR experiments provide through-bond correlation data that definitively connects the protons and carbons assigned in the 1D spectra, confirming the overall structure.[3][4]
References
- 1. 5-FLUORO-2-METHOXYNICOTINALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
A Spectroscopic Guide to 2-Fluoro-5-methoxynicotinaldehyde: In-Depth Analysis for Researchers
Introduction: Unveiling the Molecular Signature
2-Fluoro-5-methoxynicotinaldehyde, a substituted pyridine derivative, represents a key building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers insights into the causality behind the observed spectral features and provides robust, field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a pyridine ring functionalized with a fluorine atom at the 2-position, a methoxy group at the 5-position, and an aldehyde group at the 3-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton, the two aromatic protons on the pyridine ring, and the methoxy group protons. An experimental spectrum is available from chemical suppliers.[1]
Table 1: Experimental ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | -CHO |
| ~8.2 | d | 1H | H-6 |
| ~7.5 | dd | 1H | H-4 |
| ~4.0 | s | 3H | -OCH₃ |
Interpretation:
-
Aldehydic Proton (~10.2 ppm): The significant downfield shift is characteristic of an aldehyde proton, which is highly deshielded by the anisotropic effect of the carbonyl group.
-
Aromatic Protons (H-6 at ~8.2 ppm and H-4 at ~7.5 ppm): The pyridine ring protons appear in the aromatic region. H-6 is a doublet due to coupling with the adjacent H-4. H-4 appears as a doublet of doublets due to coupling with both H-6 and the fluorine atom at C-2.
-
Methoxy Protons (~4.0 ppm): The sharp singlet integrating to three protons is indicative of the methoxy group.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Expected Coupling |
| ~188 | C=O | d, ³J(C,F) |
| ~160 | C-2 | d, ¹J(C,F) |
| ~155 | C-5 | s |
| ~148 | C-6 | s |
| ~125 | C-3 | d, ²J(C,F) |
| ~115 | C-4 | s |
| ~56 | -OCH₃ | s |
Interpretation:
-
Carbonyl Carbon (~188 ppm): The aldehyde carbonyl carbon is expected to be the most downfield signal. It will likely appear as a doublet due to a three-bond coupling to the fluorine atom.
-
Fluorine-Coupled Carbons (C-2 and C-3): The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹J(C,F)). The adjacent carbon (C-3) will show a smaller two-bond coupling (²J(C,F)).
-
Other Aromatic Carbons (C-4, C-5, C-6): The chemical shifts of these carbons are influenced by the combined electronic effects of the fluorine, methoxy, and aldehyde groups.
-
Methoxy Carbon (~56 ppm): The carbon of the methoxy group is expected in the typical upfield region for such functionalities.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, use a standard pulse sequence. Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, unless specific coupling information is desired.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ |
| 2850-2750 | C-H stretch | Aldehyde |
| 1710-1690 | C=O stretch | Aldehyde |
| 1600-1450 | C=C & C=N stretch | Pyridine ring |
| 1300-1200 | C-O stretch | Aryl ether |
| 1250-1150 | C-F stretch | Aryl fluoride |
Interpretation:
The IR spectrum is expected to be dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretch. The presence of aromatic C-H stretches, aliphatic C-H stretches from the methoxy group, and the characteristic stretches for the pyridine ring and the C-F bond will further confirm the molecule's identity. The data for the isomer 2-Fluoro-5-methoxybenzaldehyde shows a strong C=O stretch, providing a good reference.[2]
Experimental Protocol for ATR-IR Spectroscopy
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion | Predicted Fragmentation Pathway |
| 155 | [M]⁺ | Molecular Ion |
| 154 | [M-H]⁺ | Loss of a hydrogen radical |
| 126 | [M-CHO]⁺ | Loss of the formyl radical |
| 112 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene radical |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 155, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of the formyl radical (-CHO) to give a fragment at m/z 126, and the loss of a hydrogen radical to give a fragment at m/z 154. Further fragmentation of the pyridine ring and the methoxy group would lead to other characteristic ions.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the MS source, where it is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Conclusion: A Comprehensive Spectroscopic Profile
This technical guide provides a detailed spectroscopic characterization of this compound. By combining experimental ¹H NMR data with well-reasoned predictions for ¹³C NMR, IR, and MS, we have constructed a comprehensive molecular signature for this important chemical entity. The provided protocols offer a robust framework for researchers to validate their samples and to further investigate the properties and applications of this versatile compound. Adherence to these rigorous analytical practices is essential for ensuring the quality and reliability of research in the fields of drug discovery and materials science.
References
solubility and stability of 2-Fluoro-5-methoxynicotinaldehyde
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-methoxynicotinaldehyde
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of this compound (CAS No. 1227597-35-4), a key heterocyclic building block in contemporary drug discovery. Recognizing the scarcity of public-domain data for this specific molecule, this document outlines robust, field-proven methodologies for determining its physicochemical properties. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just protocols, but the scientific rationale behind them. The guide details systematic approaches to solubility profiling in pharmaceutically relevant solvents and establishes a complete workflow for forced degradation studies—including hydrolytic, oxidative, thermal, and photolytic stress testing—in alignment with International Council for Harmonisation (ICH) guidelines. The ultimate goal is to empower drug development professionals to generate the critical data necessary for advancing new chemical entities from the bench to preclinical development.
Introduction: The Imperative for Early-Stage Characterization
This compound is a substituted pyridine derivative whose structural motifs—a fluorinated pyridine ring and an aldehyde functional group—make it a valuable intermediate in the synthesis of complex bioactive molecules. The pyridine core is a ubiquitous feature in pharmaceuticals, while the fluorine atom can significantly modulate properties such as metabolic stability and binding affinity. However, the successful integration of this building block into a drug development pipeline is contingent upon a thorough, early-stage understanding of its fundamental physicochemical properties.
Poor solubility can terminate the development of an otherwise promising drug candidate, creating challenges for formulation and bioavailability. Similarly, chemical instability can compromise drug efficacy, safety, and shelf-life through the formation of unknown degradation products.[1] This guide presents the strategic and experimental framework for systematically evaluating the , thereby mitigating downstream development risks.
Core Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-5-methoxypyridine-3-carbaldehyde | N/A |
| CAS Number | 1227597-35-4 | [2] |
| Molecular Formula | C₇H₆FNO₂ | N/A |
| Molecular Weight | 155.13 g/mol | N/A |
| Structure | ![]() | N/A |
Safety, Handling, and Storage
As a substituted pyridine, this compound requires careful handling in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.[5]
-
Storage: Store in a tightly sealed, airtight container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[3][5] Due to its aldehyde functionality, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]
Part I: Comprehensive Solubility Profiling
Solubility is a critical determinant of a compound's suitability for various stages of drug development, from in vitro assays to final dosage form manufacturing. The following section details a systematic approach to determine both the kinetic and thermodynamic solubility of this compound.
Rationale and Solvent Selection
The choice of solvents is designed to cover a range of polarities and proticities relevant to pharmaceutical development. This includes aqueous buffers to simulate physiological conditions and organic solvents common in synthesis and formulation.
Table 1: Proposed Solvents for Solubility Assessment
| Solvent Class | Specific Solvent | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Assesses stability and solubility in acidic stomach conditions.[6] |
| pH 4.5 (Acetate Buffer) | Represents conditions in the small intestine. | |
| pH 7.4 (Phosphate-Buffered Saline) | Simulates physiological pH of blood and tissues. | |
| Polar Protic | Water, Ethanol, Methanol | Common solvents in drug formulation and processing. |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Frequently used for stock solutions in biological screening. |
| Non-Polar | Dichloromethane (DCM), Ethyl Acetate | Relevant for organic synthesis and purification. |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method remains the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of solid this compound to a known volume of each selected solvent (from Table 1) in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (see Section 3.3).
-
Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS/MS method to determine the concentration.
Analytical Method: HPLC-UV for Quantification
A reverse-phase HPLC method is the standard approach for quantifying small organic molecules.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[7]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength of maximum absorbance, determined by scanning a dilute solution of the compound from 200-400 nm.
-
Calibration: Prepare a calibration curve using at least five standards of known concentration to ensure linearity and accuracy of quantification.
Part II: Stability Assessment and Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, elucidate potential degradation pathways, and develop stability-indicating analytical methods.[1][8] These studies expose the compound to stress conditions more severe than those encountered in accelerated stability testing.[9]
Overall Workflow
The logical flow of a forced degradation study is designed to efficiently generate and analyze samples to build a comprehensive stability profile.
Caption: Workflow for forced degradation and stability analysis.
Protocols for Stress Conditions
For each condition, a control sample (stored at ambient temperature and protected from light) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
4.2.1 Hydrolytic Stability
-
Rationale: To assess susceptibility to degradation in acidic and basic environments, which is critical for oral dosage forms. The pyridine nitrogen is basic and can be protonated, while the aldehyde is susceptible to nucleophilic attack, especially under basic conditions.
-
Protocol:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Incubate samples at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the reaction.
-
Analyze by the stability-indicating HPLC method.
-
-
Expected Insights: Pyridine-containing molecules can exhibit varying stability across the pH spectrum.[10] The electron-withdrawing fluorine atom may influence the pKa of the pyridine nitrogen and affect hydrolysis rates.
4.2.2 Oxidative Stability
-
Rationale: The aldehyde group is highly susceptible to oxidation to a carboxylic acid. This tests the compound's robustness in the presence of oxidative species.
-
Protocol:
-
Prepare a solution of the compound (~1 mg/mL) in a mixture of water/acetonitrile.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the sample at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
-
Expected Insights: Formation of the corresponding nicotinic acid derivative is a likely degradation pathway.
4.2.3 Thermal Stability
-
Rationale: To evaluate the impact of temperature on the compound in both solid and solution states, which informs manufacturing and storage conditions.[11]
-
Protocol:
-
Solid State: Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven (e.g., 80 °C). Periodically remove samples, dissolve in a suitable solvent, and analyze.
-
Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water/acetonitrile) and incubate in a temperature-controlled oven (e.g., 60 °C). Analyze aliquots over time.
-
4.2.4 Photostability
-
Rationale: To determine if the compound is sensitive to light, which has implications for packaging and storage. Aromatic systems, especially heteroaromatics, can be susceptible to photodecomposition.
-
Protocol (as per ICH Q1B Guidelines): [12]
-
Expose the compound, both in solid form and in solution (in a chemically inert, transparent container), to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
Development of a Stability-Indicating Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
-
Composite Analysis: Combine aliquots from all stressed samples that show significant degradation.
-
Method Optimization: Analyze this composite sample using the initial HPLC method. Optimize the gradient, mobile phase, and column to achieve baseline separation between the parent peak and all major degradation product peaks.
-
Validation: Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is spectrally pure and free from co-eluting degradants in all stressed samples.
Table 2: Template for Summarizing Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Observations (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | |||
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 h | |||
| Oxidation | 3% H₂O₂, RT | 24 h | |||
| Thermal (Solid) | 80 °C | 7 days | |||
| Thermal (Solution) | 60 °C | 7 days | |||
| Photolytic | ICH Q1B | N/A |
Conclusion and Strategic Implications
This guide provides the essential scientific framework for a thorough investigation into the . The successful execution of these protocols will yield a comprehensive data package that is crucial for informed decision-making in the drug development process. The solubility data will guide formulation strategies and ensure reliable concentrations in biological assays, while the stability profile will inform decisions on storage, packaging, and shelf-life, and identify potential degradants that may require toxicological assessment. By investing in this foundational characterization early, research organizations can significantly de-risk their projects and build a robust foundation for successful preclinical and clinical development.
References
- 1. biomedres.us [biomedres.us]
- 2. This compound CAS#: 1227597-35-4 [m.chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. ema.europa.eu [ema.europa.eu]
A Technical Guide to 2-Fluoro-5-methoxynicotinaldehyde: Availability, Synthesis, and Applications for the Research Professional
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemical Landscape of a Niche Building Block
In the intricate world of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 2-Fluoro-5-methoxynicotinaldehyde, a substituted pyridine derivative, represents a potentially valuable, yet under-documented, building block in this arena. This guide, intended for the discerning researcher, aims to provide a comprehensive overview of its commercial availability, potential synthetic pathways, and prospective applications, while also clarifying common points of confusion with structurally similar compounds. As a senior application scientist, the goal is to present not just data, but a logical framework for decision-making in the laboratory.
Commercial Availability: Sourcing a Specialized Reagent
This compound is a specialty chemical available from a select number of suppliers. For researchers considering its use, understanding the procurement landscape is the first critical step. The compound is typically available in research quantities, with lead times varying between suppliers. Below is a summary of known commercial sources.
| Supplier | CAS Number | Molecular Formula | Purity | Notes |
| --INVALID-LINK-- | 1227597-35-4 | C₇H₆FNO₂ | >95% | UK and US stock with stated lead times. |
| --INVALID-LINK-- | 1227597-35-4 | C₇H₆FNO₂ | Not specified | Listed as an organic building block. |
| --INVALID-LINK-- | 1227597-35-4 | C₇H₆FNO₂ | Not specified | Available in various reagent sizes. |
| --INVALID-LINK-- | 1227597-35-4 | C₇H₆FNO₂ | 98% | Offered in quantities from 100mg to 10g.[1] |
A Critical Note on Isomeric Confusion: Researchers should exercise extreme caution to differentiate This compound (a pyridine derivative) from the more commonly available 2-Fluoro-5-methoxybenzaldehyde (a benzene derivative) . The similar nomenclature can easily lead to procurement errors. Always verify the CAS number (1227597-35-4 for the nicotinaldehyde) before purchasing.
Physicochemical Properties and Characterization
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. Below are the key physicochemical characteristics of this compound.
| Property | Value | Source |
| Molecular Weight | 155.13 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₆FNO₂ | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Purity | ≥98% | --INVALID-LINK--[1] |
| InChI Key | BGSMTHVPPMDACW-UHFFFAOYSA-N | --INVALID-LINK--[1] |
For definitive structural confirmation, spectroscopic analysis is essential. While a publicly available, peer-reviewed spectrum is not readily found, suppliers like --INVALID-LINK-- indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS data, which should be requested from the supplier upon purchase for verification.
Synthetic Pathways: A Prospective Analysis
A detailed, peer-reviewed synthesis of this compound is not prominently available in the scientific literature. However, by examining the synthesis of its isomer, 5-Fluoro-2-methoxynicotinaldehyde, we can infer a plausible and logical synthetic strategy. The synthesis of the 5-fluoro-2-methoxy isomer often proceeds from (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol.[2] This suggests a similar disconnection approach for the target molecule, likely involving the oxidation of the corresponding alcohol, (2-Fluoro-5-methoxy-pyridin-3-yl)-methanol.
A generalized, prospective synthetic workflow is proposed below. This workflow is based on established organic chemistry principles and represents a logical starting point for a research chemist aiming to synthesize this compound in-house.
Caption: A generalized workflow for the synthesis of this compound.
Proposed Experimental Protocol (Hypothetical):
-
Synthesis of (2-Fluoro-5-methoxy-pyridin-3-yl)-methanol: This intermediate could potentially be synthesized from a commercially available dihalopyridine. A plausible route would involve selective methoxylation via nucleophilic aromatic substitution (SNAr), followed by a halogen-metal exchange and quenching with formaldehyde to introduce the hydroxymethyl group. The fluorine could be introduced either at the beginning or at a later stage via a suitable fluorinating agent.
-
Oxidation to the Aldehyde: The synthesized alcohol would then be oxidized to the target aldehyde. Standard and mild oxidation conditions, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), would be appropriate to avoid over-oxidation to the carboxylic acid. The reaction progress would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The final product would be purified using column chromatography on silica gel to yield this compound.
This proposed pathway is a logical and experimentally sound approach. However, it requires validation in the laboratory. The causality behind these choices lies in the well-established reactivity of pyridine rings and the reliability of these standard transformations in organic synthesis.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of this compound in the late stages of drug development are not prominent in the public domain, its structural motifs suggest significant potential as a key intermediate. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, making it an excellent starting point for building molecular complexity.
The Strategic Value of the Fluoro- and Methoxy- Pyridine Scaffold:
-
Aldehyde Reactivity: The aldehyde can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to form a diverse range of downstream products. This is a cornerstone of library synthesis for high-throughput screening.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity.[] This is a widely used strategy in modern drug design to optimize lead compounds.
-
Pyridine Core: The pyridine ring is a common feature in many approved drugs due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties.
The logical relationship between the structure of this compound and its potential applications is illustrated below.
Caption: The relationship between the structural features of this compound and its utility in medicinal chemistry.
Given the prevalence of fluorinated pyridines in pharmaceuticals, it is highly probable that this compound is utilized in proprietary drug discovery programs, with its use documented in patent literature that may not be easily searchable by chemical name alone. Researchers are encouraged to perform structure-based patent searches to uncover potential applications.
Conclusion and Future Outlook
This compound is a commercially available, albeit specialized, chemical building block with significant potential for drug discovery and medicinal chemistry. While its direct applications are not yet widely published in peer-reviewed journals, its structural features make it a valuable starting point for the synthesis of more complex molecules. This guide has provided a clear overview of its availability, a prospective synthetic route based on sound chemical principles, and a logical framework for its potential applications. As with any specialized reagent, researchers should prioritize CAS number verification and request certificates of analysis upon purchase. The continued exploration of novel fluorinated heterocycles will undoubtedly lead to a greater understanding and utilization of compounds like this compound in the development of next-generation therapeutics.
References
The Strategic Role of 2-Fluoro-5-methoxynicotinaldehyde in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Fluoro-5-methoxynicotinaldehyde has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics. This technical guide offers an in-depth analysis of its synthesis, reactivity, and application, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.
Introduction: A Versatile Pyridine Building Block
This compound, with the CAS Number 1227597-35-4, is a substituted pyridine derivative whose value lies in the specific arrangement of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the strong inductive effect of the fluorine atom at the 2-position, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group at the 5-position, in turn, modulates the electronic properties of the ring and can influence the pharmacokinetic profile of downstream drug candidates. This unique combination of features makes it an invaluable precursor for the synthesis of a variety of heterocyclic compounds.[1]
Synthesis of this compound: A Halex Approach
The industrial synthesis of this compound is not widely detailed in peer-reviewed literature but is understood to proceed via a halide exchange (Halex) reaction.[2][3] This method is a cornerstone of aromatic fluorination, particularly for electron-deficient systems.
The logical precursor for this synthesis is the corresponding 2-chloro derivative, 2-Chloro-5-methoxynicotinaldehyde. The Halex reaction involves the displacement of the chloride with a fluoride ion, typically using an anhydrous alkali metal fluoride like potassium fluoride (KF).[2][3] The reaction is generally conducted at elevated temperatures in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.[3]
The rationale behind these conditions is twofold:
-
High Temperature: Provides the necessary activation energy to overcome the bond strength of the C-Cl bond and facilitate the substitution.
-
Polar Aprotic Solvent: Effectively solvates the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic, thus increasing the reaction rate.[3]
The pyridine nitrogen and the aldehyde group activate the 2-position towards nucleophilic attack, making the Halex reaction an efficient method for introducing the fluorine atom.
Conceptual Synthetic Workflow: Halex Reaction
References
The Strategic Utility of 2-Fluoro-5-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Prospective Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic scaffolds, particularly substituted pyridines, are foundational to a vast number of approved drugs.[1][2] This technical guide delves into the prospective applications of a unique, yet underexplored, building block: 2-Fluoro-5-methoxynicotinaldehyde . While direct literature on this specific molecule is sparse, a comprehensive analysis of its constituent functional groups—a reactive 2-fluoropyridine core, a modulating 5-methoxy substituent, and a versatile 3-aldehyde handle—allows for a robust projection of its potential in medicinal chemistry. This document will serve as an in-depth guide for researchers, scientists, and drug development professionals, elucidating the synthetic versatility and strategic advantages of this promising intermediate.
Introduction: The Rationale for this compound in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the aqueous solubility of drug candidates.[1][2] The introduction of specific substituents onto this core can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This compound presents a trifecta of functionalities that are highly sought after in modern drug design.
-
The 2-Fluoro Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[3][4] In the context of a pyridine ring, a fluorine atom at the 2-position serves a dual purpose. It acts as a powerful electron-withdrawing group, influencing the reactivity of the entire ring system. Crucially, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for the introduction of a wide array of functional groups.[5][6] The C-F bond is significantly more reactive in this context than a C-Cl bond, often allowing for milder reaction conditions.[5]
-
The 5-Methoxy Group: The methoxy group is another key player in drug design, impacting ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7][8] Its presence at the 5-position of the pyridine ring can influence the electronic environment, potentially modulating the reactivity of the 2-fluoro and 3-aldehyde groups. Furthermore, the methoxy group can serve as a hydrogen bond acceptor and can be a site for metabolic O-demethylation, which can be a consideration in prodrug design or in understanding the metabolic fate of a drug candidate.[7]
-
The 3-Aldehyde Functionality: The aldehyde group is a versatile synthetic handle, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility in constructing complex molecular architectures is well-documented in medicinal chemistry.
This unique combination of functional groups in a single, readily available building block (CAS 1227597-35-4) makes this compound a highly attractive starting material for the synthesis of diverse compound libraries targeting a range of therapeutic areas.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective utilization in synthesis.
| Property | Predicted/Inferred Value | Significance in Drug Discovery |
| Molecular Weight | 155.13 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |
| LogP | ~1.5 - 2.0 | Favorable lipophilicity for cell permeability and solubility. |
| pKa (of pyridine N) | Lowered due to F | Reduced basicity can impact off-target interactions and solubility. |
| Hydrogen Bond Acceptors | 3 (N, O of methoxy, O of aldehyde) | Potential for strong interactions with biological targets. |
| Hydrogen Bond Donors | 0 | |
| Reactivity Centers | C2 (SNAr), C3 (aldehyde), C4/C6 (potential for C-H activation) | Multiple handles for diversification. |
Key Synthetic Transformations and Potential Applications
The true potential of this compound lies in its capacity to undergo a variety of selective chemical transformations, allowing for the construction of diverse and complex molecular scaffolds.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The 2-fluoro substituent is highly activated towards nucleophilic displacement, providing a robust method for introducing a wide range of functionalities. This is a cornerstone reaction for building libraries of drug candidates.
Experimental Protocol: General Procedure for SNAr
-
To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the desired nucleophile (1.1 - 1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or DBU; 2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-5-methoxynicotinaldehyde.
Application in Kinase Inhibitor Scaffolds:
Many kinase inhibitors feature a substituted aminopyridine core, which often serves as a "hinge-binding" motif, interacting with the ATP-binding site of the kinase.[9][10][11] this compound is an ideal precursor for such scaffolds.
Caption: SNAr reaction of this compound.
Reactions of the Aldehyde Group
The aldehyde at the 3-position is a versatile functional group for further elaboration of the molecular scaffold.
Reductive amination is one of the most widely used reactions in medicinal chemistry for the synthesis of amines.[12][13][14] This reaction allows for the introduction of a diverse range of amine-containing side chains, which can be crucial for modulating solubility, cell permeability, and target engagement.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added a mild acid catalyst (e.g., acetic acid, a few drops) to facilitate imine formation.
-
The mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride, is added portion-wise.[15][16]
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Caption: Reductive amination workflow.
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[17][18][19] This reaction can be used to introduce a variety of electron-withdrawing groups and to construct more complex heterocyclic systems.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
A mixture of the aldehyde (1.0 eq), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.1 eq), and a catalytic amount of a base (e.g., piperidine, triethylamine) in a suitable solvent (e.g., ethanol, toluene) is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, and the product is often isolated by filtration if it precipitates.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Caption: Knoevenagel condensation scheme.
Prospective Drug Scaffolds Derived from this compound
By combining the aforementioned synthetic transformations, a multitude of medicinally relevant scaffolds can be envisioned.
Substituted 2-Aminopyridines
As previously mentioned, these are key scaffolds for kinase inhibitors. A two-step sequence of SNAr followed by reductive amination can rapidly generate a library of diverse compounds for screening.
Pyrido[2,3-d]pyrimidines
The Knoevenagel condensation product with an appropriate active methylene compound can be a precursor to fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are also important in kinase inhibitor design.
Bioisosteric Replacements
The 2-fluoro-5-methoxypyridine moiety can be considered a bioisostere for other substituted aromatic rings.[3][4][20][21] Its unique electronic and steric properties can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Conclusion
While direct experimental data on the applications of this compound in medicinal chemistry remains to be published, a thorough analysis of its structural components strongly suggests its significant potential as a versatile building block. The combination of a highly reactive 2-fluoro group for SNAr, a modulating 5-methoxy group, and a synthetically tractable 3-aldehyde function provides medicinal chemists with a powerful tool for the rapid generation of diverse and novel compound libraries. The strategic application of this intermediate in drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapies, is a promising avenue for future research and development.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
Methodological & Application
Synthesis of 2-Fluoro-5-methoxynicotinaldehyde: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Fluoro-5-methoxynicotinaldehyde, a valuable fluorinated heterocyclic building block for drug discovery and development. The introduction of a fluorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. In the absence of a direct, one-pot synthesis in the published literature, this guide details two robust, multi-step synthetic pathways. The primary proposed route involves a key halogen exchange (Halex) fluorination of a chlorinated precursor. An alternative strategy details the synthesis via the oxidation of a fluorinated hydroxymethylpyridine intermediate. This guide provides detailed, step-by-step protocols, explains the chemical reasoning behind the experimental choices, and includes safety considerations for the handling of all materials.
Introduction
Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity to biological targets, and bioavailability of drug candidates. This compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. The electron-withdrawing nature of the fluorine at the 2-position, coupled with the electron-donating methoxy group at the 5-position and the reactive aldehyde at the 3-position, provides a unique combination of chemical properties for further molecular elaboration.
This application note outlines two plausible and scientifically sound synthetic strategies to obtain this compound, designed for execution in a standard organic chemistry laboratory.
Overall Synthetic Strategy
The synthesis of this compound can be approached through two primary retrosynthetic disconnections. The first and primary proposed route involves the late-stage introduction of the fluorine atom via a halogen exchange reaction on a readily accessible chlorinated intermediate. The second, alternative route, involves the formation of the fluorinated pyridine core first, followed by the oxidation of a primary alcohol to the target aldehyde.
Figure 1: High-level overview of the two proposed synthetic routes to this compound.
Primary Synthetic Route: Halogen Exchange Fluorination
This route is predicated on the well-established halogen exchange (Halex) reaction, a cornerstone of organofluorine chemistry. The synthesis begins with a commercially available starting material and proceeds through the formation of a key chlorinated intermediate.
Step 1: Synthesis of 2-Chloro-5-hydroxynicotinaldehyde
The introduction of the aldehyde group onto the 2-chloro-5-hydroxypyridine scaffold can be achieved through various formylation reactions. The Reimer-Tiemann reaction, while classic, can sometimes suffer from low yields with pyridine substrates. A more controlled approach involves lithiation followed by quenching with a formylating agent.
Protocol: Ortho-formylation of 2-Chloro-5-hydroxypyridine
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-hydroxypyridine | 1.0 | 129.54 | 12.95 g |
| Anhydrous THF | - | - | 200 mL |
| n-Butyllithium (2.5 M in hexanes) | 2.2 | 64.06 | 96.8 mL |
| Anhydrous DMF | 1.5 | 73.09 | 8.2 mL |
| 1 M HCl (aq) | - | - | As needed |
| Saturated NaHCO₃ (aq) | - | - | As needed |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Na₂SO₄ | - | - | For drying |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-hydroxypyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The solution may become colored.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise, again ensuring the temperature remains below -70 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding it to 200 mL of ice-cold 1 M HCl.
-
Adjust the pH to ~7-8 with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-chloro-5-hydroxynicotinaldehyde.
Step 2: Methylation of 2-Chloro-5-hydroxynicotinaldehyde
The methylation of the hydroxyl group is a critical step. Care must be taken to favor O-methylation over potential N-methylation of the pyridine ring. Using a mild base and methylating agent at controlled temperatures can achieve this selectivity.[1]
Protocol: O-Methylation
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-hydroxynicotinaldehyde | 1.0 | 157.56 | 15.76 g |
| Anhydrous Acetone | - | - | 200 mL |
| Anhydrous K₂CO₃ | 1.5 | 138.21 | 20.73 g |
| Methyl Iodide (MeI) | 1.2 | 141.94 | 8.9 mL |
Procedure:
-
To a round-bottom flask, add 2-chloro-5-hydroxynicotinaldehyde, anhydrous acetone, and anhydrous potassium carbonate.
-
Stir the suspension vigorously at room temperature.
-
Add methyl iodide dropwise.
-
Heat the reaction mixture to a gentle reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate) to afford 2-chloro-5-methoxynicotinaldehyde.
Step 3: Halogen Exchange (Halex) Fluorination
This is the key transformation to introduce the fluorine atom. Anhydrous conditions are crucial for the success of this reaction. Tetrabutylammonium fluoride (TBAF) is an effective fluoride source for this type of transformation on chloropyridines.[2]
Protocol: Fluorination
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-methoxynicotinaldehyde | 1.0 | 171.58 | 17.16 g |
| Anhydrous DMSO | - | - | 150 mL |
| Anhydrous Potassium Fluoride (spray-dried) | 3.0 | 58.10 | 17.43 g |
| Tetrabutylammonium Chloride (TBAC) | 0.1 | 277.92 | 2.78 g |
Procedure:
-
To a flame-dried flask under an inert atmosphere, add spray-dried potassium fluoride and anhydrous DMSO.
-
Add tetrabutylammonium chloride as a phase-transfer catalyst.
-
Heat the mixture to 120-140 °C with vigorous stirring.
-
Add the 2-chloro-5-methoxynicotinaldehyde, either neat or as a solution in a small amount of anhydrous DMSO.
-
Maintain the reaction at temperature and monitor its progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of ice-water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final product, this compound.
Figure 2: Workflow for the Halogen Exchange Route.
Alternative Synthetic Route: Oxidation of a Fluorinated Alcohol
This route leverages the commercial availability or synthesis of the precursor alcohol, (2-Fluoro-5-methoxypyridin-3-yl)methanol, followed by a mild oxidation to furnish the target aldehyde. This approach avoids the potentially harsh conditions of the Halex reaction.
Step 1: Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol (if not commercially sourced)
The synthesis of this intermediate can be envisioned starting from 2-fluoro-5-methoxypyridine. This would involve a lithiation-formylation-reduction sequence or a lithiation-carboxylation-reduction sequence. For the purpose of this guide, we will proceed from the commercially available or pre-synthesized alcohol.
Step 2: Oxidation of (2-Fluoro-5-methoxypyridin-3-yl)methanol
The Swern oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes, particularly for sensitive heterocyclic substrates.[3][4] It avoids the use of heavy metals and over-oxidation to the carboxylic acid.
Protocol: Swern Oxidation
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| (2-Fluoro-5-methoxypyridin-3-yl)methanol | 1.0 | 157.14 | 15.71 g |
| Anhydrous Dichloromethane (DCM) | - | - | 250 mL |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 2.2 | 78.13 | 14.2 mL |
| Oxalyl Chloride | 1.5 | 126.93 | 9.9 mL |
| Triethylamine (Et₃N) | 5.0 | 101.19 | 50.6 g |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of DMSO in anhydrous DCM.
-
Slowly add the DMSO solution to the oxalyl chloride solution via a syringe, keeping the internal temperature below -60 °C. Stir for 15 minutes.
-
Prepare a solution of (2-Fluoro-5-methoxypyridin-3-yl)methanol in anhydrous DCM.
-
Slowly add the alcohol solution to the activated DMSO mixture, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine dropwise, ensuring the temperature remains below -60 °C. A thick white precipitate will form.
-
After the addition is complete, stir the reaction mixture at -78 °C for another 30 minutes, then allow it to warm to room temperature.
-
Add water to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Figure 3: Workflow for the Swern Oxidation Route.
Safety and Handling
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Quench excess reagent carefully with isopropanol at low temperatures.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Oxalyl Chloride: Toxic and corrosive. Reacts violently with water. Handle in a fume hood.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. All reactions should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity. The presence of fluorine will result in characteristic splitting patterns (C-F and H-F coupling).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the aldehyde carbonyl stretch (~1700 cm⁻¹).
Conclusion
References
detailed experimental procedure for Suzuki-Miyaura coupling of 2-Fluoro-5-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nicotinaldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-Fluoro-5-methoxynicotinaldehyde with various aryl and heteroaryl boronic acids. The resulting 2-aryl-5-methoxynicotinaldehyde scaffolds are of significant interest in medicinal chemistry. The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties, such as pKa, of the final molecule, while the aldehyde functionality serves as a versatile handle for further synthetic transformations.[4][5]
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing fluorine atom and the aldehyde group, renders the 2-position susceptible to nucleophilic attack, making it an excellent electrophilic partner in the Suzuki-Miyaura coupling.[6] This guide will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-fluorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organoborane, activated by a base, transfers its organic moiety to the palladium center, displacing the fluoride.[2][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the catalytically active Pd(0) species.[2][3]
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Oxidative_Addition" [shape=box, style=rounded, fillcolor="#FFFFFF", label="Oxidative Addition"]; "Ar-Pd(II)L2-X" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Ar-Pd(II)L₂-X"]; "Transmetalation" [shape=box, style=rounded, fillcolor="#FFFFFF", label="Transmetalation"]; "Ar-Pd(II)L2-R" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)L₂-R'"]; "Reductive_Elimination" [shape=box, style=rounded, fillcolor="#FFFFFF", label="Reductive Elimination"]; "Ar-R" [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-R'"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)L2-X"; "Ar-Pd(II)L2-X" -> "Transmetalation" [label="R'-B(OR)₂"]; "Transmetalation" -> "Ar-Pd(II)L2-R"; "Ar-Pd(II)L2-R" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; } } Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Sigma-Aldrich | The limiting reagent. |
| Aryl/Heteroaryl Boronic Acid | ≥98% | Combi-Blocks | Use 1.2-1.5 equivalents. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥98% | Strem Chemicals | Other catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand can be used. Catalyst loading is typically 0.5-5 mol%.[4] |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous, ≥99% | Acros Organics | Use 2.0-3.0 equivalents. The choice of base can significantly impact the reaction outcome.[1] |
| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous/Degassed | J.T. Baker | A mixture of an organic solvent and water is commonly used.[9] Other options include DMF/water or Toluene/water. |
| Inert Gas (Argon or Nitrogen) | High Purity | Airgas | Essential for creating an oxygen-free environment to prevent catalyst deactivation.[10] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific | For drying the organic layer during workup. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography purification. |
| Solvents for Chromatography | HPLC Grade | VWR | Typically a mixture of hexanes and ethyl acetate. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reaction Setup (Under Inert Atmosphere)
-
To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the vessel with a rubber septum or a Teflon screw cap.
-
Evacuate and backfill the flask with a high-purity inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
dot graph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_setup" { label = "Reaction Setup"; bgcolor = "#FFFFFF"; "Add_Reagents" [label="Add Reagents\n(Aldehyde, Boronic Acid, Base, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add_Solvent" [label="Add Degassed Solvents\n(e.g., Dioxane/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Heat_Stir" [label="Heat and Stir\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitor_Progress" [label="Monitor Progress\n(TLC, LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor = "#FFFFFF"; "Cool_Quench" [label="Cool and Quench", fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [label="Aqueous Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; "Dry_Concentrate" [label="Dry and Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Add_Reagents" -> "Inert_Atmosphere" -> "Add_Solvent" -> "Heat_Stir" -> "Monitor_Progress" -> "Cool_Quench" -> "Extraction" -> "Dry_Concentrate" -> "Purification"; } } Figure 2. A generalized workflow for the Suzuki-Miyaura coupling experiment.
Reaction Execution
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[5]
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxynicotinaldehyde.[11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inert atmosphere technique.[10]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[12]- Increase the reaction temperature. |
| Formation of Homocoupled Byproduct | - Presence of oxygen- Suboptimal catalyst/ligand combination | - Improve inert atmosphere technique.[10]- Screen different palladium catalysts and phosphine ligands.[13] |
| Protodeboronation of Boronic Acid | - Presence of excess water- Inappropriate base | - Use anhydrous solvents and a carefully controlled amount of water.- Consider using a milder base like KF or using the boronic ester instead of the acid.[1][8] |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely eluting byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC or recrystallization).[11] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to a variety of 2-aryl-5-methoxynicotinaldehyde derivatives. Careful control of the reaction parameters, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the successful application of this important transformation in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Reactions of 2-Fluoro-5-methoxynicotinaldehyde with Primary Amines
Abstract
This technical guide provides a comprehensive analysis of the reaction pathways of 2-Fluoro-5-methoxynicotinaldehyde with primary amines. This versatile building block is of significant interest in medicinal chemistry and drug development due to its dual reactive sites: an aldehyde group amenable to reductive amination and a fluorine atom activated for nucleophilic aromatic substitution (SNAr). This document delineates the underlying chemical principles governing the selectivity between these two pathways, offers detailed, field-proven protocols for achieving desired product outcomes, and discusses applications in the synthesis of complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's unique reactivity.
Theoretical Background: A Tale of Two Pathways
The reactivity of this compound is dominated by two functional groups: the aldehyde at the 3-position and the fluoro group at the 2-position. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which activates the C2-fluorine for nucleophilic aromatic substitution (SNAr). Simultaneously, the aldehyde is a classic electrophile for condensation with primary amines to form an imine, which can then be reduced.
The choice of reaction conditions—temperature, solvent, base, and the nature of the reducing agent—critically determines whether the reaction proceeds via SNAr, reductive amination, or a combination of both.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of the fluoride ion by the primary amine. The reaction is typically favored by higher temperatures and the presence of a base to neutralize the HF byproduct. The electron-withdrawing nature of the pyridine ring and the aldehyde group stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution.[1][2][3]
-
Reductive Amination: This is a two-step, one-pot process where the primary amine first condenses with the aldehyde to form an imine intermediate.[4] This imine is then reduced in situ by a selective reducing agent to yield the secondary amine.[5][6] This pathway is favored by milder conditions and the use of reducing agents that are selective for imines over aldehydes, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]
Controlling the selectivity between these pathways is paramount for synthetic utility. Generally, SNAr requires forcing conditions (heat), while reductive amination can proceed at ambient temperatures.
Figure 1: Competing reaction pathways for this compound with primary amines.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points. Researchers should note that optimization may be necessary based on the specific primary amine used.
Protocol 2.1: Selective Synthesis of 2-(Alkyl/Aryl-amino)-5-methoxynicotinaldehydes via SNAr
This protocol prioritizes the substitution of the 2-fluoro group, leaving the aldehyde intact for subsequent transformations.
Causality: The use of a non-nucleophilic base like potassium carbonate and elevated temperatures drives the reaction towards SNAr. Dioxane is an excellent solvent due to its high boiling point and ability to solvate the reactants.
Materials & Reagents
| Reagent | CAS No. | M.W. | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|---|
| This compound | 105728-90-3 | 155.13 | 1.0 g | 6.45 | 1.0 |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | 0.72 g | 7.74 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.78 g | 12.9 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.45 mmol).
-
Add 1,4-dioxane (20 mL) and stir until the solid is fully dissolved.
-
Add the primary amine (1.2 eq.) followed by potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 6-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates reaction completion. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(alkylamino)-5-methoxynicotinaldehyde.
Figure 2: Experimental workflow for the SNAr protocol.
Protocol 2.2: Selective Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)-N-(Alkyl/Aryl)methanamines via Reductive Amination
This protocol prioritizes the reaction at the aldehyde, preserving the valuable 2-fluoro substituent for potential downstream cross-coupling reactions.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive amination.[7] It is less reactive towards aldehydes than the iminium ion intermediate, minimizing the formation of the corresponding alcohol byproduct.[6] The reaction is run at ambient temperature in a non-protic solvent like Dichloromethane (DCM) to favor imine formation and subsequent reduction over SNAr.
Materials & Reagents
| Reagent | CAS No. | M.W. | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|---|
| This compound | 105728-90-3 | 155.13 | 1.0 g | 6.45 | 1.0 |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 0.76 g | 7.09 | 1.1 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 2.05 g | 9.67 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 25 mL | - | - |
| Acetic Acid (optional catalyst) | 64-19-7 | 60.05 | ~1-2 drops | - | cat. |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.45 mmol) and Dichloromethane (25 mL).
-
Add the primary amine (1.1 eq.). If the amine salt is used, add 1.1 eq. of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (1-2 drops) can accelerate this step.
-
Self-Validation: The formation of the imine can be monitored by ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of the imine proton at ~8.5 ppm) or by the visual observation of water formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.). The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in SNAr | 1. Insufficient temperature or reaction time. 2. Amine is not nucleophilic enough. 3. Base is too weak. | 1. Increase temperature or prolong reaction time. 2. Consider using a more polar aprotic solvent like DMSO. 3. Use a stronger base like Cs₂CO₃. |
| Mixture of Products | Reaction conditions allow for both pathways to occur. | For SNAr: Ensure anhydrous conditions and sufficient heat. For Reductive Amination: Maintain ambient temperature; ensure the reducing agent is added after imine formation is established. |
| Formation of Alcohol Byproduct | Reducing agent is not selective (e.g., NaBH₄) and reduces the starting aldehyde. | Use a more selective hydride donor like NaBH(OAc)₃ or NaBH₃CN.[6][8] Ensure imine formation is complete before adding the reductant. |
| No Reaction in Reductive Amination | Sterically hindered amine or aldehyde; imine formation is unfavorable. | Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) or dehydrating agent (e.g., molecular sieves) to drive imine formation.[8] |
Applications in Medicinal Chemistry
The dual reactivity of this compound makes it a valuable scaffold in drug discovery. The resulting substituted aminopyridines are privileged structures found in numerous biologically active compounds.
-
Kinase Inhibitors: The 2-aminopyridine motif is a common hinge-binding element in many kinase inhibitors. The aldehyde can be used to introduce further diversity and pharmacophoric features.
-
GPCR Modulators: The ability to selectively functionalize either the C2 or C3 position allows for the synthesis of diverse libraries to probe structure-activity relationships (SAR) for G-protein coupled receptors.
-
Metabolic Stability: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate pKa and binding affinity.[9][10]
The products derived from the protocols described herein serve as key intermediates for pharmaceuticals and agrochemicals.[11][12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. Reductive amination of aromatic aldehydes and ketones with nickel boride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. jk-sci.com [jk-sci.com]
- 12. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols: Strategic Protection of 2-Fluoro-5-methoxynicotinaldehyde
Introduction: Navigating the Reactivity of a Key Building Block
2-Fluoro-5-methoxynicotinaldehyde is a versatile heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern—an electron-withdrawing fluorine atom at the 2-position, an electron-donating methoxy group at the 5-position, and a reactive aldehyde at the 3-position—presents both synthetic opportunities and challenges. The aldehyde is a primary site for transformations such as nucleophilic additions, condensations, and oxidations. However, to achieve selective modifications at other positions of the pyridine ring or to perform reactions incompatible with a free aldehyde, a robust protecting group strategy is essential.
The fluorine atom at the C-2 position significantly activates the ring towards nucleophilic aromatic substitution (SNAr), a reactivity that must be managed during subsequent synthetic steps.[1] Protecting the aldehyde ensures its integrity while other transformations are carried out. This guide provides a detailed analysis of protecting group strategies, selection rationale, and step-by-step protocols for the protection and deprotection of this compound, tailored for researchers in organic synthesis and drug discovery.
Part 1: The Strategic Decision - Selecting the Right Protecting Group
The choice of a protecting group is dictated by its stability under the planned downstream reaction conditions and the ease of its removal without affecting the rest of the molecule. For aldehydes, cyclic acetals and dithianes are among the most common and reliable choices.[2]
-
Acetal Protection (e.g., 1,3-Dioxolane): Formed by reacting the aldehyde with a diol like ethylene glycol under acidic catalysis, acetals are stable to basic, nucleophilic, and organometallic reagents.[3] Their removal, however, requires acidic conditions, which necessitates careful optimization to avoid any potential degradation of the substrate.[4][5]
-
Dithiane Protection (e.g., 1,3-Dithiane): Formed with a dithiol such as 1,3-propanedithiol, dithianes offer greater stability compared to acetals, particularly under acidic conditions.[6][7] This robustness makes them ideal for multi-step syntheses involving harsh reagents. Deprotection often requires oxidative or mercury-based reagents, although milder, metal-free alternatives have been developed.[8]
The following diagram illustrates the decision-making process for selecting an appropriate protecting group based on the planned synthetic route.
Caption: Decision workflow for protecting group selection.
Part 2: Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Acetal Protection using Ethylene Glycol (Formation of 2-(2-Fluoro-5-methoxypyridin-3-yl)-1,3-dioxolane)
This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst and toluene as a solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction to completion.
Reaction Scheme:
Caption: Acetal protection reaction scheme.
Materials:
-
This compound
-
Ethylene glycol (dried over molecular sieves)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus, reflux condenser, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the aldehyde (approx. 0.2 M concentration).
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Acetal Deprotection
This protocol uses a mild Lewis acid catalyst, Indium(III) trifluoromethanesulfonate, in acetone to regenerate the aldehyde under neutral conditions, preserving the sensitive functionalities of the molecule.[4]
Procedure:
-
Dissolve the protected aldehyde (1.0 eq) in acetone.
-
Add Indium(III) trifluoromethanesulfonate (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (up to 40 °C) or microwave irradiation can be applied.[4]
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
Protocol 3: Dithiane Protection using 1,3-Propanedithiol (Formation of 2-(2-Fluoro-5-methoxypyridin-3-yl)-1,3-dithiane)
This protocol employs a mild Lewis acid catalyst, iodine, which is effective for the thioacetalization of aldehydes under neutral conditions.[2] This avoids strongly acidic conditions that could potentially lead to side reactions with the fluoropyridine ring.
Reaction Scheme:
Caption: Dithiane protection reaction scheme.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Add 1,3-propanedithiol (1.2 eq).
-
Add a catalytic amount of iodine (0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with saturated aq. Na₂S₂O₃ solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 4: Dithiane Deprotection
This protocol uses 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), an effective oxidizing agent for the cleavage of 1,3-dithianes under relatively mild conditions.[8]
Procedure:
-
Dissolve the dithiane-protected aldehyde (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add DDQ (1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated hydroquinone.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected aldehyde.
Part 3: Data Summary and Comparison
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, p-TsOH, Toluene, Reflux | Mild Lewis Acid (e.g., In(OTf)₃) or aqueous acid | Stable to bases, nucleophiles, organometallics; Labile to acid.[3] | Readily available reagents; mild deprotection options exist. |
| 1,3-Dithiane | 1,3-Propanedithiol, Iodine (cat.), CH₂Cl₂, RT | Oxidative (e.g., DDQ, H₂O₂/I₂)[8] | Stable to acid and base; robust.[6] | High stability for multi-step synthesis; enables umpolung chemistry. |
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from this compound. The choice between an acetal and a dithiane protectorate should be guided by the specific demands of the synthetic route. Acetal protection is suitable for sequences involving basic or nucleophilic reagents, while the more robust dithiane protection is recommended for syntheses requiring acidic or harsher conditions. The protocols provided herein offer reliable methods for both the installation and removal of these essential protecting groups, enabling chemists to unlock the full synthetic potential of this valuable heterocyclic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Catalytic Cross-Coupling with 2-Fluoro-5-methoxynicotinaldehyde: An Application & Protocol Guide
Introduction: Navigating the Catalytic Landscape of a Privileged Scaffold
For researchers, scientists, and professionals in drug development, 2-Fluoro-5-methoxynicotinaldehyde stands as a molecule of significant interest. Its unique electronic and structural features—a π-deficient pyridine ring, a reactive C-F bond at a strategic position, an electron-donating methoxy group, and a versatile aldehyde handle—make it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic modification of this scaffold through catalytic cross-coupling reactions opens a gateway to a vast chemical space, enabling the introduction of diverse molecular fragments.
This guide provides a comprehensive overview of the catalytic conditions for various cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be elucidated, empowering the researcher to not only follow a protocol but to understand and adapt it.
Understanding the Substrate: Reactivity and Challenges
The pyridine core is electron-deficient, which influences its reactivity in palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position serves as a good leaving group for oxidative addition to a low-valent metal center, a key step in most cross-coupling catalytic cycles. However, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This "2-pyridyl problem" necessitates the careful selection of ligands that can stabilize the catalyst and promote the desired reaction pathway. The methoxy group at the 5-position is electron-donating, which can modulate the overall electron density of the ring and influence the rate of oxidative addition. The aldehyde group is a versatile functional handle but can be sensitive to certain reaction conditions, particularly strong bases or nucleophiles.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures through the coupling of an organohalide with an organoboron reagent. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Causality of Component Selection:
-
Catalyst: Palladium complexes are the catalysts of choice. Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used and are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can also be employed. For challenging couplings, specialized pre-catalysts that are air- and moisture-stable and generate the active catalyst under the reaction conditions are advantageous.
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often preferred for coupling with electron-deficient pyridines as they can enhance the rate of oxidative addition and prevent catalyst deactivation.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength of the base should be carefully considered to avoid undesired side reactions involving the aldehyde functionality.
-
Solvent: Aprotic polar solvents such as dioxane, THF, or DMF, often in combination with water, are typically used. The presence of water can be beneficial for the dissolution of the inorganic base and can also facilitate the transmetalation step.
Data Presentation: Recommended Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | A robust and versatile system for many aryl couplings. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-110 | Effective for more challenging couplings, including sterically hindered substrates. |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 | A classic catalyst, readily available but can be sensitive to air. |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | THF | 60-80 | A highly active catalyst system allowing for lower reaction temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol: For accelerated reaction times, the reaction can be performed in a sealed microwave vial. The reaction mixture is typically irradiated at 120-150 °C for 10-30 minutes.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the pyridine ring of this compound. This transformation is valuable for creating rigid linkers and precursors for more complex heterocyclic systems.
Causality of Component Selection:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: Concerns over the environmental impact and potential for homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These methods often rely on highly active palladium catalysts with specific ligands and the use of a suitable base.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a scavenger for the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are common choices.
Data Presentation: Recommended Catalytic Systems for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | Room Temp. to 60 | The classic and widely used conditions. |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 50-80 | An alternative palladium source. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80-100 | A copper-free system, suitable for sensitive substrates. |
| [Pd(allyl)Cl]₂ / cataCXium® A | DBU | Toluene | 60-80 | A highly active copper-free system. |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and Pd(dppf)Cl₂ (5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane, followed by phenylacetylene (1.5 equiv.).
-
Stir the reaction mixture and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Sonogashira Catalytic Cycles (with and without Copper)
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[1][2][3] For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 2-position, providing access to a rich chemical space of substituted pyridines.
Causality of Component Selection:
-
Catalyst and Ligand: As with other cross-coupling reactions of 2-halopyridines, the choice of a palladium catalyst and a suitable ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective.[4] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base depends on the pKa of the amine and the functional group tolerance of the substrate. For the aldehyde-containing substrate, a milder base like Cs₂CO₃ might be preferred to avoid side reactions.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[1]
Data Presentation: Recommended Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | A highly general and effective system for a wide range of amines. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Milder base, suitable for substrates with base-sensitive functional groups. |
| G3-XPhos Precatalyst | - | LHMDS | THF | Room Temp. to 65 | A pre-formed catalyst that allows for lower reaction temperatures.[3] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and NaOtBu (1.4 equiv.).
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The catalytic cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse array of substituted pyridines. The protocols and guidelines presented in this document, based on established principles and analogous systems, offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. Careful consideration of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and selectivity. As the field of catalysis continues to evolve, the development of even more active and robust catalysts will undoubtedly further expand the synthetic utility of this valuable building block in the pursuit of novel therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Versatile Derivatization of the Aldehyde Moiety in 2-Fluoro-5-methoxynicotinaldehyde
Introduction
2-Fluoro-5-methoxynicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde group and a substituted pyridine ring, allows for diverse chemical modifications to generate libraries of novel compounds. The pyridine core is a privileged scaffold found in numerous biologically active molecules and approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Derivatization of the aldehyde functionality is a primary strategy for exploring the structure-activity relationship (SAR) of compound series based on this scaffold.
This guide provides an in-depth exploration of several key synthetic transformations targeting the aldehyde group of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for reagent and condition selection, and practical insights to ensure successful execution. The protocols described herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the synthesis of novel pyridine derivatives.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is arguably one of the most powerful and widely used methods for C-N bond formation in organic synthesis.[2] The process involves the conversion of a carbonyl group into an amine via an intermediate imine.[3] This one-pot reaction is highly efficient for generating diverse secondary and tertiary amines, which are key functional groups in a vast number of pharmaceuticals.
Scientific Principle and Mechanistic Overview
The reaction proceeds in two distinct stages within the same pot:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding an imine (or iminium ion under acidic conditions).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine intermediate to the corresponding amine.
The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed imine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mildness and tolerance for acidic conditions which can catalyze imine formation.[3][4]
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding substituted amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 155.1 mg).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Add the desired amine (1.1 mmol). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
(Optional) For less reactive amines or ketones, a catalytic amount of acetic acid (e.g., 0.1 mmol) can be added to facilitate imine formation.[4]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amine.
Workflow Diagram: Reductive Amination
Caption: General workflow for STAB-mediated reductive amination.
Data Summary Table
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield |
| Benzylamine | NaBH(OAc)₃ | DCE | 12 | 85-95% |
| Morpholine | NaBH(OAc)₃ | DCE | 16 | 80-90% |
| Aniline | NaBH(OAc)₃ | DCE | 24 | 70-85% |
| n-Butylamine | H₂ (10 bar), Rh/C | MeOH | 1 | >90%[5] |
Expert Insights & Troubleshooting
-
Causality of Reagent Choice: STAB is preferred over sodium borohydride (NaBH₄) because NaBH₄ can readily reduce the starting aldehyde and is unstable in the slightly acidic conditions that favor imine formation.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and can generate HCN gas during acidic workup.[3]
-
Solvent Selection: DCE is the most common solvent as it is aprotic and does not interfere with the reducing agent.[4] THF can also be used.
-
Troubleshooting: If the reaction stalls, it may be due to incomplete imine formation. Adding a catalytic amount of acetic acid can accelerate this step. If the amine is of low nucleophilicity (e.g., aniline), slightly elevated temperatures (40-50°C) may be required.
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).[6] This reaction is a reliable method for synthesizing electron-deficient alkenes, which are versatile intermediates in organic synthesis.
Scientific Principle and Mechanistic Overview
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[6] The base deprotonates the active methylene compound, creating a highly nucleophilic carbanion (enolate). This carbanion then attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of a water molecule yields the α,β-unsaturated product.[7]
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol or Isopropanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 155.1 mg) and malononitrile (1.0 mmol, 66.1 mg) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops, ~0.1 mmol).
-
Stir the solution at room temperature. The reaction is often exothermic, and a solid product may precipitate out of the solution within minutes to a few hours.[7]
-
Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 50-60°C to drive it to completion.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.
-
Workup: Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum. Recrystallization from ethanol or another suitable solvent can be performed if higher purity is required.
Workflow Diagram: Knoevenagel Condensation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Synthetic Versatility of 2-Fluoro-5-methoxynicotinaldehyde: Application Notes for Heterocyclic Scaffolding
Introduction: Unlocking a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, functionalized pyridine scaffolds are of paramount importance. 2-Fluoro-5-methoxynicotinaldehyde (CAS: 1227597-35-4) emerges as a strategic building block for the synthesis of diverse heterocyclic systems.[1][2] Its unique trifunctional architecture—an electrophilic aldehyde, a pyridine ring with its inherent electronic properties, and two key substituents (fluoro and methoxy groups)—offers a powerful toolkit for synthetic chemists.
The fluorine atom at the 2-position acts as a strong electron-withdrawing group and a potential site for nucleophilic aromatic substitution, while the methoxy group at the 5-position modulates the electronic character of the ring.[3][4][5] The aldehyde at the 3-position serves as a versatile handle for a multitude of classic and modern condensation and cyclization reactions.[4][6]
While specific, published applications for this compound are not extensively documented, its structure lends itself to several high-value heterocyclic syntheses. This guide provides detailed, field-proven protocols for its potential application in constructing quinoline and pyrimido[4,5-b]quinoline cores, based on established synthetic methodologies for analogous aldehydes.
Core Application 1: Synthesis of Fluorinated and Methoxylated Quinolines via Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for constructing the quinoline nucleus, a privileged scaffold in numerous pharmaceuticals. It involves the condensation and subsequent cyclodehydration of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. By extension, this compound can be reacted with ketones bearing an α-methylene group to furnish highly functionalized 1-aza-anthracene analogues.
Causality Behind Experimental Choices:
-
Catalyst: A base like potassium hydroxide or an acid like p-toluenesulfonic acid can catalyze the initial aldol condensation. Base catalysis is often preferred for its efficiency in deprotonating the α-methylene group.
-
Solvent: A high-boiling solvent such as ethanol or N,N-Dimethylformamide (DMF) is chosen to provide the necessary thermal energy for the irreversible cyclodehydration (aromatization) step.
-
Reaction Control: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (the aldehyde). The formation of a new, more conjugated product is usually indicated by a spot with a different Rf value, often visible under UV light.
Experimental Protocol: Synthesis of a 7-Fluoro-4-methoxy-1,10-phenanthroline Derivative
Materials:
-
This compound (1.0 eq)
-
2-Aminoacetophenone (1.05 eq)
-
Potassium Hydroxide (KOH) (0.3 eq)
-
Ethanol, anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and 2-Aminoacetophenone.
-
Add anhydrous ethanol to dissolve the reactants (approx. 10 mL per gram of aldehyde).
-
Add powdered potassium hydroxide to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC, eluting with a 7:3 mixture of hexanes and ethyl acetate.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the target quinoline derivative.
| Parameter | Value | Rationale |
| Temperature | Reflux (~78 °C) | Provides activation energy for cyclization and dehydration. |
| Catalyst Load | 0.3 eq | Sufficient to promote condensation without causing side reactions. |
| Reaction Time | 4-12 h | Dependent on substrate reactivity; monitored by TLC. |
| Expected Yield | 60-85% | Typical range for Friedländer annulations.[7] |
Core Application 2: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step, offering high atom economy and rapid access to complex molecular architectures.[8] A well-established MCR for the synthesis of pyrimido[4,5-b]quinolines involves the condensation of an aromatic aldehyde, an active methylene compound (like dimedone), and 6-aminouracil.[8] this compound is an ideal aldehyde component for generating novel analogues of this important heterocyclic family.
Causality Behind Experimental Choices:
-
Catalyst: A basic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) is effective and mild. It facilitates both the initial Knoevenagel condensation between the aldehyde and dimedone and the subsequent Michael addition of the aminouracil.[8]
-
Solvent-Free Conditions: Heating the neat mixture of reactants is a green chemistry approach that often accelerates the reaction and simplifies product isolation.[8]
-
Work-up: The catalyst is easily removed by washing with an aqueous ethanol mixture, and the high crystallinity of the product often allows for purification by simple washing without the need for chromatography.
Experimental Protocol: One-Pot Synthesis of a Functionalized Pyrimido[4,5-b]quinoline
Materials:
-
This compound (1.0 mmol, 1 eq)
-
Dimedone (1.0 mmol, 1 eq)
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 1 eq)
-
DABCO (0.25 mmol, 0.25 eq)
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask, combine this compound, dimedone, 6-amino-1,3-dimethyluracil, and DABCO.
-
Heat the mixture with stirring at 90 °C under solvent-free conditions.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexanes 1:1) until the starting aldehyde is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature. The mixture will likely solidify.
-
Wash the solid residue with an aqueous ethanol solution (20% ethanol in water) to remove the DABCO catalyst.
-
Filter the solid product and wash it with cold acetone to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
| Parameter | Value | Rationale |
| Temperature | 90 °C | Optimal temperature for solvent-free MCRs to ensure fluidity and sufficient reaction rate.[8] |
| Catalyst | DABCO | An inexpensive, efficient, and easily removable basic catalyst for this transformation.[8] |
| Stoichiometry | 1:1:1 | Equimolar amounts of the three components are standard for this MCR. |
| Expected Yield | 85-95% | MCRs are known for their high efficiency and yields.[8] |
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, building block for constructing heterocyclic libraries. The protocols detailed herein provide a robust starting point for leveraging its unique functionality in the synthesis of high-value quinoline and pyrimido[4,5-b]quinoline scaffolds. The principles of cyclocondensation and multicomponent reactions can be extended to other reaction partners, such as amidines, active methylene nitriles, and other amino-heterocycles, to further expand the accessible chemical space.[9][10] Researchers are encouraged to adapt these methodologies to create novel molecular entities for applications in drug discovery and materials science.
References
- 1. 1227597-35-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound CAS#: 1227597-35-4 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. CYCLOCONDENSATION OF 2-FLUORO-5-NITROBENZALDEHYDE WITH AMIDINES. NEW SYNTHESIS OF ISOQUINOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-methoxynicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methoxynicotinaldehyde. This critical building block is instrumental in the development of novel therapeutics and advanced materials. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, provides chemists with a versatile scaffold for creating complex molecular architectures.[1]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary, well-established routes for the synthesis of this aldehyde:
-
Directed ortho-Metalation (DoM) of 2-Fluoro-5-methoxypyridine: This is the most direct and frequently employed method. It involves the deprotonation of the C3 position of the pyridine ring using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a formylating agent like N,N-Dimethylformamide (DMF). The fluorine atom serves as a powerful ortho-directing group.[2][3]
-
Oxidation of 2-Fluoro-5-methylpyridine: This route involves a multi-step sequence starting from the corresponding methylpyridine. The methyl group is first oxidized to a carboxylic acid, which is then converted to an acyl chloride and subsequently reduced to the aldehyde. While longer, this pathway can be suitable for large-scale production due to its use of less hazardous reagents compared to organolithiums.[4]
Q2: Which synthetic route generally provides a higher yield?
The Directed ortho-Metalation (DoM) route, when properly optimized, can provide high yields (typically >70-80%). However, it is highly sensitive to reaction conditions. The oxidation route can also be very high-yielding, with some patented processes reporting product purity of over 99%, making it highly suitable for industrial applications where consistency is paramount.[4]
Q3: What are the most critical parameters to control during the Directed ortho-Metalation (DoM) route?
Success in the DoM route hinges on meticulous control over several factors:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously anhydrous.
-
Low Temperature: The lithiation and formylation steps must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the newly formed aldehyde.
-
Reagent Quality: The titer (concentration) of the organolithium base (e.g., n-BuLi, LDA) must be accurately known to ensure correct stoichiometry.
-
Order of Addition: Typically, the organolithium reagent is added slowly to the solution of 2-fluoro-5-methoxypyridine. After lithiation is complete, the formylating agent is added.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A sample of the reaction mixture is quenched with a proton source (like methanol or water) before spotting on a TLC plate. This allows you to track the consumption of the starting material (2-fluoro-5-methoxypyridine). For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed on quenched aliquots.
Troubleshooting Guide: Directed ortho-Metalation (DoM) Route
This section addresses specific problems you may encounter when using the popular DoM pathway for synthesizing this compound.
Problem 1: Low or No Product Formation
Q: My ortho-metalation of 2-fluoro-5-methoxypyridine with n-BuLi followed by quenching with DMF resulted in a very low yield, with mostly starting material recovered. What went wrong?
This is a common issue often traced back to the deactivation of the organolithium reagent or suboptimal reaction conditions.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Moisture or Air | n-Butyllithium is a potent base and nucleophile that reacts rapidly and irreversibly with water and oxygen. This consumes the reagent before it can deprotonate the pyridine ring. | Ensure all glassware is rigorously flame-dried under vacuum or in an oven at >120°C. Use anhydrous solvents (e.g., distilled from a suitable drying agent like sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Inactive n-Butyllithium | The concentration of commercially available n-BuLi can decrease over time, especially with improper storage. Using a lower-than-assumed concentration leads to incomplete lithiation. | Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Store the reagent at the recommended temperature and under an inert atmosphere. |
| Reaction Temperature Too High | While lithiation can sometimes proceed at higher temperatures, the aryllithium intermediate may be unstable or undergo side reactions if the temperature is not kept sufficiently low (typically -78 °C). | Use a dry ice/acetone or dry ice/isopropanol bath to maintain the temperature at -78 °C throughout the addition and stirring phases. |
| Insufficient Reaction Time | The deprotonation step (lithiation) is not instantaneous. Insufficient time can lead to incomplete conversion to the aryllithium intermediate. | Allow the lithiation to stir for an adequate amount of time at -78 °C after the n-BuLi addition is complete. A typical duration is 1-2 hours. Monitor with TLC by quenching small aliquots. |
Experimental Protocol: Optimized DoM for this compound
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Add anhydrous Tetrahydrofuran (THF) via syringe, followed by 2-fluoro-5-methoxypyridine (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1.5 hours.
-
Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for another 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
Problem 2: Significant Formation of Impurities
Q: I'm getting the desired product, but my crude NMR shows several significant impurities. What are the likely side reactions and how can I minimize them?
Impurity formation often stems from the high reactivity of the organometallic intermediates and reagents involved.
Common Side Reactions & Mitigation Strategies:
-
Cause 1: Addition to the Aldehyde Product: The aryllithium intermediate is nucleophilic and can attack the aldehyde product as it is formed. This is more prevalent if the local concentration of the aldehyde builds up or if the temperature rises.
-
Solution: Maintain a low temperature (-78 °C) throughout the reaction and quench. Add the DMF slowly to the aryllithium solution to keep its concentration low at any given moment.
-
-
Cause 2: Competing Lithiation Sites: While the C3 position is strongly favored due to the directing effect of the fluorine and methoxy groups, deprotonation at other sites can occur, especially if a very strong or sterically hindered base is used.[6][7]
-
Solution: Use n-BuLi or s-BuLi, which are generally effective for this transformation. Avoid overly complex or bulky bases unless specific regioselectivity issues are being addressed.
-
-
Cause 3: Impurities in Starting Materials: The purity of your starting 2-fluoro-5-methoxypyridine is critical. Isomeric impurities will lead to corresponding isomeric aldehyde products, which can be difficult to separate.
-
Solution: Ensure the purity of your starting material by distillation or chromatography before use. Confirm its identity and purity via GC or NMR.
-
Visualization of Key Processes
Below are diagrams illustrating the primary synthetic workflow and a decision-making process for troubleshooting.
Caption: Workflow for the Directed ortho-Metalation (DoM) synthesis.
Caption: Decision tree for troubleshooting low-yield issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 5. 5-FLUORO-2-METHOXYNICOTINALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
purification of 2-Fluoro-5-methoxynicotinaldehyde from reaction mixtures
Welcome to the technical support guide for the purification of 2-Fluoro-5-methoxynicotinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic aldehyde. The unique electronic properties imparted by the fluorine atom and the pyridine nitrogen make this compound a valuable building block, but also introduce specific challenges in its purification.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and purification strategy for this compound.
Question: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on the reactivity of the aldehyde functional group and common pyridine syntheses, you should anticipate:
-
Starting Materials: Unreacted precursors, such as (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol if you are performing an oxidation.
-
Oxidation Byproduct: The most common impurity is the corresponding carboxylic acid, 2-Fluoro-5-methoxynicotinic acid. Aldehydes are susceptible to oxidation, which can occur during the reaction, workup, or even storage if exposed to air.[1][2]
-
Over-reduction Byproduct: If synthesizing via reduction of a corresponding ester or acid, you may have the starting material or the corresponding alcohol as an impurity.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., Ethyl Acetate, Heptane, Dichloromethane, THF).
-
Side-Reaction Products: Depending on the specific synthesis, side-reactions common to substituted pyridines may occur.[3][4]
Question: My product appears as a yellow oil or low-melting solid, but the literature reports a solid. Is this normal?
Answer: Yes, this is a common observation. The presence of even minor amounts of impurities, especially residual solvents, can significantly depress the melting point of a compound, causing it to appear as a gum, oil, or waxy solid. The reported form is typically for the highly pure, crystalline material. Successful purification should yield the solid form. One synthesis route describes the purified product as a light yellow solid.[5]
Question: How should I store purified this compound?
Answer: Due to its susceptibility to oxidation, the compound should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. For long-term storage, refrigeration (-4°C to -20°C) is recommended to minimize degradation. Like its benzaldehyde analogue, it may be air-sensitive.[6]
Part 2: In-Depth Troubleshooting Guide
This section is structured to address specific problems you may encounter during the purification process.
Scenario 1: My NMR spectrum shows a persistent, broad peak in the downfield region (>10 ppm) and my yield is low.
Problem: This strongly suggests the presence of the 2-Fluoro-5-methoxynicotinic acid impurity. The carboxylic acid proton is typically broad and downfield. Its presence indicates that a portion of your desired aldehyde has been oxidized, thus lowering the yield.
Root Cause Analysis: The aldehyde group is easily oxidized to a carboxylic acid.[2] This can happen from an overly strong oxidant in the synthesis, exposure to air during a prolonged workup, or during storage. The pyridine ring itself is generally resistant to oxidation, but the aldehyde side chain is vulnerable.[7]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-FLUORO-2-METHOXYNICOTINALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Fluoro-5-methoxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 7. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
Technical Support Center: Synthesis of 2-Fluoro-5-methoxynicotinaldehyde
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-methoxynicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you optimize your reaction outcomes, minimize byproduct formation, and ensure the high purity of your final product.
The synthesis of highly substituted pyridine rings like this compound demands precision. The electronic interplay between the nitrogen heteroatom, the electron-withdrawing fluorine, and the electron-donating methoxy group creates a nuanced reactivity profile. This guide addresses the most frequently observed impurities and side reactions, providing explanations grounded in chemical principles to empower you to diagnose and resolve synthetic hurdles effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation for the problem and offers concrete solutions.
Question 1: My reaction is sluggish, and the primary impurity is unreacted starting material. What's causing the incomplete conversion?
Answer:
Incomplete conversion is a common issue that can typically be traced back to two primary sources: the synthetic route chosen and the reaction conditions.
-
If using a Formylation Route (e.g., from 2-Fluoro-5-methoxypyridine): The formylation of pyridine rings, often via directed ortho-metalation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile like N,N-dimethylformamide (DMF), is highly sensitive.
-
Causality: The pyridine nitrogen can coordinate with the lithium base, complicating the desired deprotonation. Furthermore, impurities in the starting material or solvent (especially water) can quench the organolithium reagent, halting the reaction. The reaction temperature is also critical; if it is too high, the base can decompose, and if it is too low, the reaction kinetics may be too slow.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Diethylamine used to prepare LDA should be distilled from calcium hydride, and THF should be distilled from sodium/benzophenone.
-
Verify Reagent Stoichiometry & Quality: Use freshly prepared or titrated LDA. A slight excess (1.1-1.5 equivalents) is often necessary to ensure complete deprotonation.
-
Optimize Temperature: The initial metalation is typically performed at very low temperatures (-78 °C) to prevent base decomposition and side reactions.[1] A gradual warming of the reaction mixture after the addition of DMF may be required to drive the reaction to completion. Monitor progress carefully using TLC or LC-MS.
-
-
-
If using an Oxidation Route (e.g., from (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol):
-
Causality: The choice of oxidizing agent is paramount. Milder reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) can be effective but may require longer reaction times or elevated temperatures. The activity of solid-supported reagents like MnO₂ can vary significantly between batches.
-
Troubleshooting Steps:
-
Activate Your Oxidant: If using MnO₂, ensure it is freshly activated by heating under vacuum.
-
Increase Reagent Equivalents: A significant excess of the oxidant (5-10 equivalents for MnO₂) is often required.
-
Consider a Stronger Oxidant: If mild conditions fail, consider a Swern oxidation or a TEMPO-catalyzed oxidation. However, be mindful of potential over-oxidation (see Question 2).
-
-
Question 2: My mass spectrometry results show a peak at M+16, and the NMR indicates a carboxylic acid. How did over-oxidation occur and how can I prevent it?
Answer:
The formation of 2-Fluoro-5-methoxynicotinic acid is a classic over-oxidation byproduct, occurring when the intermediate aldehyde is further oxidized to a carboxylic acid.
-
Mechanistic Explanation: This side reaction is most common when using strong, indiscriminate oxidizing agents (e.g., potassium permanganate, Jones reagent) or when reaction conditions are not carefully controlled.[2] Even some milder reagents can cause over-oxidation if the reaction is left for too long or at elevated temperatures, especially if water is present in the reaction medium.
-
Preventative Measures & Protocols:
-
Select a Mild, Aldehyde-Selective Oxidant:
-
Dess-Martin Periodinane (DMP): Known for clean and rapid oxidations of primary alcohols to aldehydes with minimal over-oxidation.
-
Manganese Dioxide (MnO₂): Highly selective for the oxidation of allylic and benzylic (including heteroaromatic) alcohols. It is a heterogeneous reagent, which simplifies workup.
-
Swern Oxidation: Utilizes oxalyl chloride/DMSO. It is highly effective at low temperatures (-78 °C), which suppresses over-oxidation.
-
-
Strict Reaction Monitoring: Do not let the reaction run unattended for extended periods. Monitor the disappearance of the starting alcohol and the appearance of the aldehyde product by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Control Temperature: Perform the oxidation at the lowest effective temperature. For many selective oxidants, this is room temperature or below.
-
Question 3: I've isolated an isomer of my target compound. How did it form and how can I improve regioselectivity?
Answer:
The formation of a positional isomer, most likely 4-Fluoro-5-methoxynicotinaldehyde , is a significant risk during formylation reactions due to competing directing effects on the pyridine ring.
-
Electronic & Steric Rationale:
-
The 2-Fluoro group is electron-withdrawing and directs ortho (to C3) and para (to C5, which is blocked).
-
The 5-Methoxy group is electron-donating and a powerful ortho (to C4 and C6) and para (to C2, which is blocked) director.
-
During a directed ortho-metalation, the strong base (LDA) will preferentially deprotonate the most acidic proton. The electron-withdrawing fluorine atom significantly acidifies the proton at C3, making it the primary target. However, the methoxy group can also direct lithiation to the C4 position. The formation of the C4-formylated isomer suggests that this alternative deprotonation pathway is competitive.
-
-
Strategies to Enhance Regioselectivity:
-
Lower the Temperature: Perform the deprotonation at the lowest possible temperature (-78 °C or even -90 °C) to favor the kinetically controlled deprotonation at the most acidic C3 position.
-
Control Reagent Addition: Add the LDA solution slowly (dropwise) to the solution of 2-Fluoro-5-methoxypyridine to maintain a low localized concentration of the base.
-
Choice of Base: While LDA is standard, exploring other lithium amide bases with different steric profiles (e.g., LiTMP) could potentially alter the regiochemical outcome.
-
Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography or recrystallization is essential. The difference in polarity between the 3- and 4-formyl isomers should be sufficient to allow for chromatographic separation.
-
Question 4: My product appears to have been demethylated, showing evidence of 2-Fluoro-5-hydroxynicotinaldehyde. What causes this?
Answer:
Cleavage of the methyl ether to yield a phenol (or in this case, a hydroxypyridine) is a known side reaction, typically induced by strong acids or certain nucleophiles.
-
Causality:
-
Acidic Conditions: If the reaction workup involves a strong aqueous acid (e.g., concentrated HCl), protonation of the ether oxygen followed by nucleophilic attack by a halide or water can cleave the methyl group. Some demethylation reactions are explicitly carried out with strong acids like HBr.[3]
-
Strong Bases/Nucleophiles: While less common for simple methoxy groups, organolithium reagents at elevated temperatures or prolonged reaction times can potentially effect demethylation, though this is less likely than other side reactions.
-
Lewis Acids: Contamination with Lewis acids can also promote ether cleavage.
-
-
Troubleshooting and Prevention:
-
Use a Buffered or Mildly Basic Workup: During the aqueous workup, avoid strong acids. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture.
-
Maintain Low Temperatures: Keep the reaction and workup temperatures as low as practically possible to minimize the energy available for this side reaction.
-
Purify Starting Materials: Ensure that precursors are free from acidic impurities that could carry over and catalyze demethylation.
-
Visual Troubleshooting Guide: Impurity Analysis Workflow
This flowchart provides a logical pathway for identifying common byproducts based on routine analytical data.
Caption: A decision tree for rapid identification of common synthesis byproducts.
Data Summary: Common Byproducts
This table summarizes the key characteristics of the most common impurities encountered in the synthesis of this compound (Product MW: 155.13 g/mol ).
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | ΔMW from Product | Common Cause | Recommended Analytical Detection |
| Starting Material (Alcohol) | C₇H₈FNO₂ | 157.14 | +2.01 | Incomplete Oxidation | LC-MS, ¹H NMR (presence of CH₂OH peak) |
| Starting Material (Pyridine) | C₆H₆FN | 127.12 | -28.01 | Incomplete Formylation | GC-MS, LC-MS |
| Over-oxidation Product | C₇H₆FNO₃ | 171.12 | +15.99 | Harsh Oxidizing Conditions | LC-MS, ¹H NMR (disappearance of aldehyde proton, appearance of broad COOH proton) |
| Demethylation Product | C₆H₄FNO₂ | 141.10 | -14.03 | Acidic Workup / High Temp | LC-MS (M-14), ¹H NMR (presence of broad OH peak) |
| Positional Isomer | C₇H₆FNO₂ | 155.13 | 0 | Poor Regioselectivity | LC-MS (same mass, different retention time), ¹H & ¹³C NMR (different chemical shifts and coupling constants) |
Reference Protocol: Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol using MnO₂
This protocol provides a reliable method for the synthesis of this compound, with embedded controls to minimize byproduct formation.
Materials:
-
(5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Oxidant Addition: To the stirred solution at room temperature, add activated MnO₂ (10.0 eq) portion-wise. Note: The reaction is heterogeneous. Vigorous stirring is essential for good conversion.
-
Reaction Monitoring: Monitor the reaction progress every 30-60 minutes by TLC (e.g., using 30% Ethyl Acetate/Hexanes). Stain with potassium permanganate to visualize both the alcohol (which will react) and the aldehyde. The reaction is complete upon full consumption of the starting alcohol, typically within 4-12 hours. Self-Validation: Do not allow the reaction to proceed significantly longer than necessary to avoid potential minor side reactions.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the solid MnO₂.
-
Purification: Wash the Celite® pad thoroughly with additional DCM. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Final Analysis: The crude this compound can be further purified by silica gel column chromatography if necessary. Analyze the final product by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
References
Technical Support Center: Suzuki Coupling with 2-Fluoro-5-methoxynicotinaldehyde
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet increasingly common, heterocyclic building block. The unique electronic and steric properties of this substrate—possessing a pyridine nitrogen, an electron-withdrawing aldehyde, and a halogen for coupling—present a distinct set of challenges that require a nuanced approach to reaction optimization.
This document is structured as a series of questions and answers, moving from common, high-level issues to specific, in-depth troubleshooting scenarios. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working at all. What are the most likely reasons?
Failure to observe any product is typically rooted in one of three areas: the catalyst system, the quality of the reagents, or catalyst inhibition.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If the Pd(0) active species is not generated or is rapidly deactivated, the catalytic cycle will not proceed. This can be due to an inappropriate choice of precatalyst/ligand for this substrate or contamination with oxygen.[1][2]
-
Reagent Quality: The stability of the boronic acid or its ester derivative is paramount. These reagents can degrade on storage or under the reaction conditions, leading to side reactions like protodeboronation.[3][4]
-
Catalyst Inhibition by Pyridine: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively acting as a catalyst poison and halting the reaction.[1][5][6] This is a particularly significant challenge for 2-halopyridines.
Q2: I'm getting a very low yield of my desired product. What are the common culprits?
Low yields often indicate that the desired catalytic cycle is occurring but is inefficient or is being outcompeted by side reactions. Key factors include:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate base may not efficiently generate the active boronate species required for transmetalation.[7][8]
-
Protodeboronation: This is a major side reaction where the boronic acid coupling partner reacts with a proton source (often water or solvent) to replace the boron group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[3][9] This consumes your nucleophile without forming the desired product.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (Ar-Ar), consuming the reagent and complicating purification.[2][3]
-
Dehalogenation: The starting this compound can be reduced to 5-methoxynicotinaldehyde, particularly if the reaction conditions are too harsh or if there are sources of hydride in the mixture.[2][10]
Q3: Is the aldehyde group on my substrate compatible with standard Suzuki conditions?
Generally, aldehydes are compatible with Suzuki coupling conditions. However, under strongly basic conditions or at elevated temperatures, side reactions involving the aldehyde, such as aldol condensation or Cannizzaro-type reactions, can occur, although this is less common under typical Suzuki protocols. The primary concern with this substrate is not the aldehyde's reactivity but the electronic and coordinating effects of the entire heterocyclic system.
In-Depth Troubleshooting Guides
Problem Area 1: Catalyst System and Reaction Conditions
Q4: My reaction is stalled with significant starting material remaining. How should I optimize my catalyst, ligand, and base?
An incomplete reaction points to a slow or inhibited catalytic cycle. A systematic screening of catalyst components is the most effective approach. The combination of a palladium source, a phosphine ligand, and a base determines the catalyst's activity and stability.
Expert Insight: For electron-deficient heteroaromatics like 2-fluoropyridines, the oxidative addition step is often facile, but the catalyst can be prone to inhibition. The key is to use a ligand that is both bulky and electron-rich.[11][12] Such ligands stabilize the Pd(0) species, promote the rate-limiting reductive elimination step, and can mitigate pyridine coordination.[11]
Recommended Optimization Strategy:
| Component | Initial Recommendation | Alternative Options & Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Precatalysts (e.g., Buchwald G3/G4): These are often more efficient as they provide a stable, well-defined source of the active Pd(0)L species, leading to more reproducible results.[1] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | RuPhos, cataCXium A: These are also bulky, electron-rich dialkylbiaryl phosphine ligands known to be highly effective for challenging heteroaryl couplings.[1][5][12] |
| Base | K₃PO₄ (2-3 equivalents) | Cs₂CO₃, K₂CO₃: Carbonate bases are often milder. The choice of base is critical and substrate-dependent; a screen is highly recommended. K₃PO₄ is often effective in anhydrous polar aproc solvents.[13] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | 2-MeTHF, CPME: These ether solvents are greener alternatives to dioxane and THF and can offer excellent performance. Anhydrous conditions may be necessary if protodeboronation is severe. |
| Temperature | 80–110 °C | Start at the lower end (80 °C) and increase if reactivity is low. High temperatures can accelerate catalyst decomposition and side reactions.[14] |
Workflow: Troubleshooting Catalyst Inactivity
Caption: A decision tree for systematic troubleshooting of a failed Suzuki coupling.
Problem Area 2: Side Reactions and Reagent Stability
Q5: My main byproduct is the protodeboronated arene from my coupling partner. How can I prevent this?
Protodeboronation is a common failure mode, especially with electron-deficient or heteroaromatic boronic acids.[4][9] It is often catalyzed by base and requires a proton source, which can be residual water in the solvent or the water added to dissolve the base.
Mitigation Strategies:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative. Pinacol boronic esters (Bpin) are significantly more resistant to protodeboronation.[3][4] MIDA boronates offer even greater stability and are crystalline, easy-to-handle solids that slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[9][15]
-
Employ Anhydrous Conditions: If using a boronic acid, rigorously dry all solvents and reagents. Use a strong, non-aqueous base like potassium trimethylsilanolate (KOTMS) or finely powdered, anhydrous K₃PO₄.
-
Choose the Right Base: In some cases, weaker bases like K₂CO₃ or even fluoride sources like KF or CsF can be effective while minimizing protodeboronation.[13][16]
-
Increase Reaction Rate: A more active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway. Increasing catalyst loading slightly (e.g., from 1 mol% to 3 mol%) can sometimes help.[1]
Q6: I'm observing significant homocoupling of my boronic acid. What causes this and how can I stop it?
Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted pathway.[2]
Mitigation Strategies:
-
Thorough Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly degassed before heating. The standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or to use several freeze-pump-thaw cycles.[13]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of oxidative Pd(II) species at the start of the reaction.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
Diagram: The Suzuki Catalytic Cycle and Key Failure Points
Caption: The Suzuki cycle with common pathways leading to reaction failure.
Experimental Protocols
Protocol 1: General Screening for Suzuki Coupling of this compound
This protocol is a starting point for optimization. It should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
-
Degassing:
-
Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.033 mmol, 3.3 mol%).
-
Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) via syringe.
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 90 °C).
-
Stir vigorously for the intended reaction time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions of 2-Fluoro-5-methoxynicotinaldehyde
Welcome to the technical support center for 2-Fluoro-5-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to empower you with the knowledge to anticipate and manage potential side reactions, ensuring the success and efficiency of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable trifunctional intermediate in medicinal chemistry and materials science. Its utility stems from the strategic placement of a highly reactive fluorine atom, an electron-donating methoxy group, and a versatile aldehyde functionality on the pyridine ring. The fluorine at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide range of substituents.[1][2][3] However, the interplay of these functional groups can also lead to undesired side reactions. This guide will provide a comprehensive overview of these challenges and their solutions.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you may encounter during your experiments with this compound in a practical question-and-answer format.
Question 1: My nucleophilic substitution reaction is giving low yields and multiple unidentified byproducts. What are the likely causes and how can I mitigate them?
Answer: Low yields and a complex product mixture in SNAr reactions with this compound often stem from several competing reaction pathways. The high reactivity of the 2-fluoro position, while advantageous, can also lead to a lack of selectivity under harsh conditions.[1][2]
-
Causality: The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the C2-fluorine for nucleophilic attack. However, strong nucleophiles or high temperatures can lead to side reactions involving the aldehyde or decomposition of the starting material. The methoxy group, being electron-donating, can also influence the regioselectivity of the reaction.
-
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can promote side reactions. We recommend starting with a lower temperature (e.g., room temperature or even 0 °C) and gradually increasing it only if the reaction is too slow.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) to avoid competition with your primary nucleophile. Stronger bases like NaH or LDA can deprotonate other positions on the ring, leading to complex mixtures.
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions. However, ensure they are anhydrous, as water can act as a competing nucleophile.
-
Protecting the Aldehyde: If your nucleophile is also reactive towards aldehydes (e.g., primary amines, organometallics), consider protecting the aldehyde group as an acetal. This can be achieved by reacting this compound with ethylene glycol in the presence of an acid catalyst.[4][5] The acetal is generally stable to the conditions of SNAr and can be readily deprotected afterward.
-
Question 2: I am observing the formation of a significant amount of 2-hydroxy-5-methoxynicotinaldehyde in my reaction. What is causing this hydrolysis and how can I prevent it?
Answer: The formation of the corresponding pyridone (in this case, the 2-hydroxy tautomer) is a common side reaction for 2-fluoropyridines, especially in the presence of water or other hydroxyl sources.
-
Causality: The C2-F bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of adventitious water in your solvents or reagents can lead to the displacement of the fluoride by a hydroxide ion.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your reagents are dry.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is necessary, consider using a milder one. For acidic conditions, the use of a non-aqueous acid might be beneficial.
-
Purification of Starting Material: Ensure your starting this compound is pure and free from any acidic or basic impurities that could catalyze hydrolysis.
-
Question 3: My reaction is sluggish, and even at elevated temperatures, the conversion is low. How can I improve the reaction rate without promoting side reactions?
Answer: While high temperatures can be problematic, some SNAr reactions do require thermal activation. The key is to find a balance that favors the desired reaction.
-
Causality: The nucleophilicity of your reagent might be insufficient to displace the fluoride at lower temperatures. The electronic properties of the nucleophile and the solvent can significantly impact the reaction rate.
-
Troubleshooting Steps:
-
Solvent Effects: Consider switching to a more polar aprotic solvent like NMP or DMAc, which can better solvate the transition state and accelerate the reaction.
-
Catalysis: In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially if your nucleophile has limited solubility.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate SNAr reactions at lower bulk temperatures and with shorter reaction times, potentially minimizing the formation of thermal degradation byproducts.[2]
-
Nucleophile Activation: If you are using an alcohol or amine nucleophile, pre-treating it with a non-nucleophilic base to generate the corresponding alkoxide or amide can significantly increase its reactivity.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under acidic conditions?
A1: Fluoropyridines can be unstable in acidic media.[6] The pyridine nitrogen can be protonated, which further activates the ring towards nucleophilic attack. This can lead to degradation or unwanted side reactions, especially in the presence of nucleophilic counter-ions from the acid. It is advisable to use acidic conditions with caution and at low temperatures.
Q2: Can I perform a Grignard or organolithium addition to the aldehyde without affecting the 2-fluoro substituent?
A2: This is challenging. Organometallic reagents are strong nucleophiles and can potentially react at the C2 position in addition to the aldehyde. Protecting the aldehyde as an acetal is a viable strategy to prevent this. Alternatively, using less nucleophilic organometallic reagents, such as organozincs or organocuprates, at low temperatures might favor addition to the aldehyde.
Q3: What are the best practices for storing this compound?
A3: To ensure its stability and reactivity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. Exposure to moisture and light should be minimized to prevent hydrolysis and potential photodegradation.[7]
Q4: Are there any known incompatibilities with common laboratory solvents?
A4: While generally compatible with most common organic solvents, care should be taken with highly reactive reagents in certain solvents. For example, some highly reactive fluorinating agents can react exothermically with DMSO.[7] Always perform a small-scale test reaction to check for any incompatibilities.
Q5: What purification methods are recommended for products derived from this compound?
A5: Standard purification techniques such as flash column chromatography on silica gel are typically effective. The choice of eluent will depend on the polarity of your product. Recrystallization can also be a good option for solid products to obtain high purity.
Experimental Protocol: A Model SNAr Reaction
The following is a generalized protocol for a typical SNAr reaction with this compound.
Reaction: Synthesis of 2-(benzylamino)-5-methoxynicotinaldehyde
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add benzylamine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To better understand the potential reaction pathways, the following diagrams illustrate the desired SNAr reaction and a common side reaction.
Caption: Desired SNAr reaction pathway.
Caption: Common hydrolysis side reaction.
The following flowchart provides a logical troubleshooting workflow for a common issue.
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to 60 °C | Minimizes thermal degradation and side reactions. |
| Base | DIPEA, DBU, K₂CO₃ | Non-nucleophilic to avoid competing reactions. |
| Solvent | Anhydrous DMF, DMSO, NMP | Polar aprotic solvents facilitate SNAr. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture-induced hydrolysis. |
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability issues with 2-Fluoro-5-methoxynicotinaldehyde under acidic/basic conditions
Welcome to the technical support center for 2-Fluoro-5-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered during experimentation.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable synthon. However, these same features can also lead to stability challenges under certain acidic and basic conditions. This guide provides a comprehensive overview of these potential issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The main stability concerns are related to the reactivity of the 2-fluoro substituent and the aldehyde functional group. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), particularly under basic conditions. The aldehyde group can undergo various acid- or base-catalyzed reactions.
Q2: How should I properly store this compound?
To ensure long-term stability, store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde.
Q3: Is this compound sensitive to light or air?
While not explicitly stated for this specific molecule in the available literature, related aromatic aldehydes can be sensitive to light and air, leading to oxidation of the aldehyde to a carboxylic acid. Therefore, it is best practice to handle and store the compound under an inert atmosphere and protected from light.
Troubleshooting Guide: Stability Under Experimental Conditions
Issue 1: Decomposition or Unexpected Side Products Under Basic Conditions
Symptoms:
-
Low yield of the desired product in reactions involving bases.
-
Formation of a new, unexpected product, often with the loss of the fluorine atom.
-
Complex reaction mixtures that are difficult to purify.
Root Cause Analysis:
The 2-fluoro group on the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the aldehyde group.[3][4][5][6] Under basic conditions, nucleophiles present in the reaction mixture (including hydroxide ions, alkoxides, or amines) can displace the fluoride ion.
Potential Degradation Pathways Under Basic Conditions:
Caption: Potential reaction pathways of this compound under basic conditions.
Solutions and Mitigation Strategies:
-
Choice of Base: Whenever possible, use non-nucleophilic bases such as proton sponge, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or inorganic bases like potassium carbonate or cesium carbonate, especially at lower temperatures.
-
Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of the SNAr side reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material and product to basic conditions.
-
Protecting Groups: If the aldehyde is not involved in the desired transformation, consider protecting it as an acetal, which is stable to basic conditions.
Experimental Protocol: Assessing Stability to Basic Conditions
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., THF or dioxane).
-
In separate vials, add a specific base (e.g., NaOH, K₂CO₃, DBU) at a defined concentration.
-
Add the stock solution of the aldehyde to each vial and stir at a controlled temperature (e.g., room temperature).
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial and quench with a mild acid (e.g., saturated NH₄Cl solution).
-
Analyze the quenched aliquots by LC-MS or GC-MS to determine the extent of degradation and identify any major decomposition products.
Issue 2: Decomposition or Unexpected Side Products Under Acidic Conditions
Symptoms:
-
Formation of polymeric material or insoluble tars.
-
Low recovery of starting material or desired product.
-
Evidence of demethylation or acetal formation.
Root Cause Analysis:
Under acidic conditions, the aldehyde group can be protonated, making it more susceptible to nucleophilic attack or polymerization. While the methoxy group is generally stable, strong acids and high temperatures can lead to its cleavage. The pyridine nitrogen can also be protonated, which further activates the ring towards certain reactions.
Potential Degradation Pathways Under Acidic Conditions:
References
- 1. 5-FLUORO-2-METHOXYNICOTINALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for Reactions with 2-Fluoro-5-methoxynicotinaldehyde
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for synthetic transformations involving 2-Fluoro-5-methoxynicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this challenging substrate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
This compound is a valuable building block in medicinal chemistry.[1] However, its structure presents a unique set of challenges for common catalytic reactions. The electron-deficient nature of the pyridine ring, the coordinating ability of the ring nitrogen, and the high bond dissociation energy of the C-F bond often render standard catalytic systems inefficient. This guide provides a structured approach to overcoming these hurdles by exploring alternative catalytic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments in a direct question-and-answer format.
Scenario 1: Stalled Suzuki-Miyaura Coupling
Question: "My Suzuki-Miyaura reaction between this compound and an arylboronic acid using a standard catalyst like Pd(PPh₃)₄ shows minimal conversion, even at elevated temperatures. What is the likely cause, and what alternatives should I explore?"
Answer: This is a classic issue rooted in two primary factors: the strength of the C(sp²)–F bond and catalyst inhibition.
-
C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making the oxidative addition step—the rate-determining step in many cross-coupling cycles—energetically demanding.[2] Standard, less electron-rich phosphine ligands like PPh₃ often fail to create a palladium(0) center that is nucleophilic enough to break this bond efficiently.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle. This is a well-documented challenge known as the "2-Pyridyl Problem".[3][4][5]
Recommended Alternative Catalysts:
To overcome these challenges, you need a more robust catalytic system. The modern solution involves using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) that generate highly active, sterically shielded palladium catalysts.
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, or BrettPhos are designed to accelerate oxidative addition and subsequent steps.[6] They create a more electron-rich and sterically demanding environment around the palladium, which both facilitates C-F activation and can disfavor inhibitory pyridine coordination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands like IPr or SIPr are very strong electron donors that form highly stable and active palladium complexes.[7] A commercially available precatalyst like Pd(PEPPSI)-IPr is an excellent choice for challenging Suzuki couplings of heteroaryl chlorides and can be effective for fluorides as well.[7]
-
Nickel Catalysis: For particularly stubborn C-F bonds, nickel catalysts offer a powerful alternative.[8] Nickel has a different reactivity profile and can often activate C-F bonds where palladium fails. A system like Ni(cod)₂ with a ligand such as dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridyl) can be highly effective.[2]
Scenario 2: Low Yields in Buchwald-Hartwig Amination
Question: "I am attempting a Buchwald-Hartwig amination with this compound and a primary amine. My go-to catalyst system, Pd₂(dba)₃ with BINAP, is yielding only trace amounts of the desired product. How can I improve this reaction?"
Answer: The challenges are similar to the Suzuki coupling: difficult C-F activation and catalyst inhibition. For C-N coupling, the choice of ligand and base is particularly critical.[9][10] While BINAP is a foundational ligand, it is often insufficient for electron-deficient heteroaryl fluorides.
Recommended Alternative Catalysts & Conditions:
-
Sterically Hindered Ligands: The Buchwald and Hartwig groups have developed generations of ligands specifically for challenging aminations.
-
Josiphos Ligands (e.g., CyPF-tBu): These ferrocene-based ligands are exceptionally effective for coupling primary amines with heteroaryl chlorides and can be extended to fluorides.[11] They are known for their high activity and functional group tolerance.
-
Biarylphosphine Ligands (e.g., BrettPhos, JohnPhos): These ligands are designed to promote the crucial reductive elimination step and are highly effective for coupling a wide range of amines, including hindered ones.[12]
-
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but its poor solubility can be an issue. Lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior choice for difficult substrates. For sensitive functional groups, exploring milder, soluble organic bases like DBU in combination with a well-chosen ligand (e.g., Xantphos) may provide a solution.[13]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., SPhos G3) ensures the reliable formation of the active Pd(0) species, which can be a significant advantage over in-situ generation from Pd(OAc)₂ or Pd₂(dba)₃, especially when dealing with inhibiting substrates.
Alternative Catalyst Selection Guide
The table below summarizes promising alternative catalyst systems for key reactions involving this compound.
| Catalyst System (Precatalyst/Ligand) | Target Reaction | Key Advantages | Potential Issues & Considerations |
| Pd(OAc)₂ / SPhos or XPhos | Suzuki-Miyaura, Buchwald-Hartwig | Broadly effective, commercially available, good for initial screening of difficult couplings. | Requires careful optimization of base and solvent. |
| [tBuXPhos Pd G3] Precatalyst | Suzuki-Miyaura, Buchwald-Hartwig | Air-stable, reliable activation, high activity for C-F bonds. | Higher cost compared to generating catalyst in-situ. |
| Pd(PEPPSI)-IPr | Suzuki-Miyaura | Extremely active for challenging electrophiles, thermally stable.[7] | May require higher temperatures; ligand is not as tunable as phosphines. |
| NiCl₂(dppp) or Ni(cod)₂ / dtbbpy | Suzuki-Miyaura | Excellent for C-F activation, orthogonal reactivity to palladium.[2] | More sensitive to air and moisture; different side-reaction profile. |
| Pd(OAc)₂ / Josiphos (CyPF-tBu) | Buchwald-Hartwig | High turnover numbers, excellent for primary amines and heteroaryl halides.[11] | Ligand can be expensive. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald Precatalyst
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.
Step-by-Step Methodology:
-
Vial Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a nitrogen/argon atmosphere, add the [tBuXPhos Pd G3] precatalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add dry, degassed 1,4-dioxane (to achieve a 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination Using a Josiphos Ligand
This protocol is optimized for the amination of this compound.
Step-by-Step Methodology:
-
Vial Preparation: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.015 equiv, 1.5 mol%) and the Josiphos ligand CyPF-tBu (0.03 equiv, 3 mol%) to a dry 4 mL vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Solvent Addition: Add dry, degassed toluene (to achieve a 0.2 M concentration).
-
Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 16-24 hours.
-
Monitoring & Workup: Follow steps 5-6 from the Suzuki protocol above.
-
Purification: Purify the crude product via column chromatography.
Visualized Workflows and Mechanisms
Troubleshooting Decision Workflow
This diagram outlines a logical progression for troubleshooting a failed cross-coupling reaction.
Caption: A decision tree for troubleshooting common cross-coupling failures.
Mechanism: Role of Bulky Ligands
This diagram illustrates how a bulky, electron-rich ligand facilitates the critical oxidative addition step with a challenging substrate compared to a less effective ligand.
Caption: Comparison of oxidative addition efficiency with different ligands.
Frequently Asked Questions (FAQs)
Q1: Why is the pyridine nitrogen so problematic for palladium catalysts? The nitrogen's lone pair of electrons acts as a Lewis base, which can coordinate to the Lewis acidic palladium metal center. This can form stable, off-cycle complexes that are catalytically inactive. Bulky ligands help prevent this by sterically shielding the metal center, making it more difficult for the pyridine to bind.
Q2: Are there any benefits to using microwave irradiation? Yes, microwave heating can often accelerate slow reactions by reaching higher temperatures and pressures safely. For difficult C-F activations, a microwave-assisted protocol can sometimes dramatically reduce reaction times and improve yields.[14] It is a valuable tool for reaction screening and optimization.
Q3: What is a "precatalyst" and why is it useful? A precatalyst is a stable, well-defined complex that is not the active catalyst itself but is readily converted into the active species under the reaction conditions. For example, a Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Using a precatalyst, especially an air-stable one, provides greater accuracy in measuring the catalyst loading and leads to more reproducible results compared to generating the active catalyst from simple salts like Pd(OAc)₂, a process which can be inconsistent.[15]
Q4: My boronic acid is decomposing. What can I do besides changing the catalyst? Protodeborylation is a common side reaction. To minimize it, you can:
-
Use a boronate ester, such as a pinacol or MIDA boronate, which hydrolyzes slowly to release the boronic acid, keeping its instantaneous concentration low.[16]
-
Use anhydrous conditions and a fluoride-based base like CsF or KF, as water and strong hydroxide bases can accelerate decomposition.[17]
-
Ensure your reaction is thoroughly degassed, as oxygen can also contribute to boronic acid degradation.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Fluoro-5-methoxynicotinaldehyde and its Non-fluorinated Analog for Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical comparison of 2-Fluoro-5-methoxynicotinaldehyde and its non-fluorinated counterpart, 5-methoxynicotinaldehyde. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these critical building blocks.
Introduction: The Impact of Fluorine in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Chemical modification of the pyridine ring can significantly alter a molecule's biological activity. The introduction of a fluorine atom, in particular, can have profound effects due to its unique properties:
-
High Electronegativity: Fluorine is the most electronegative element, which can create strong dipoles and influence intermolecular interactions.
-
Small van der Waals Radius: Its small size allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, affecting a molecule's ionization state at physiological pH.
This guide will explore how the presence of a fluorine atom at the 2-position of the 5-methoxynicotinaldehyde scaffold influences its synthesis, physicochemical properties, and reactivity in key synthetic transformations relevant to drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these aldehydes is crucial for their effective use in synthesis. The following table summarizes the key properties of this compound and 5-methoxynicotinaldehyde.
| Property | This compound | 5-Methoxynicotinaldehyde |
| Molecular Formula | C₇H₆FNO₂ | C₇H₇NO₂ |
| Molecular Weight | 155.13 g/mol [1] | 137.14 g/mol [2] |
| Appearance | Solid[1] | Colorless liquid or solid[3] |
| Melting Point | Not explicitly found, but related benzaldehyde is 44.0-50.0 °C[4][5] | ~100-102 °C[3] |
| Boiling Point | Not explicitly found, but related benzaldehyde is 229-230 °C[6] | ~253-255 °C[3] |
| Solubility | Soluble in common organic solvents. | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.[3] |
| CAS Number | 1227597-35-4 | 113118-83-5 |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these compounds will show characteristic signals for the aldehyde proton, methoxy protons, and the pyridine ring protons. The fluorine atom in the fluorinated analog will introduce additional complexity through ¹H-¹⁹F coupling.
-
This compound: A ¹H NMR spectrum is available, though the specific details of shifts and couplings are not fully provided in the initial search results.[7] We can anticipate the aldehyde proton to be a singlet, and the pyridine protons to show splitting due to both H-H and H-F coupling.
-
5-Methoxynicotinaldehyde: The ¹H NMR spectrum is reported to show a singlet for the aldehyde proton at δ 10.09 ppm, and distinct signals for the pyridine ring protons at δ 8.65, 8.54, and 7.60 ppm.[8]
¹³C NMR: The carbon NMR will reveal the electronic environment of each carbon atom. The C-F bond will result in a large one-bond coupling constant (¹JCF) and smaller long-range couplings.
Infrared (IR) Spectroscopy
The IR spectra will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the region of 1680-1710 cm⁻¹. The C-F bond in the fluorinated analog will exhibit a characteristic stretching vibration in the range of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of each compound. The fragmentation patterns can also provide structural information. For this compound, the molecular ion peak would be at m/z 155, while for 5-methoxynicotinaldehyde, it would be at m/z 137.
Comparative Reactivity: The Influence of the 2-Fluoro Substituent
The fluorine atom at the 2-position of the pyridine ring is expected to significantly influence the reactivity of this compound compared to its non-fluorinated analog.
Reactivity of the Aldehyde Group
The aldehyde functional group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9][10] The electron-withdrawing effect of the fluorine atom in this compound is expected to increase the electrophilicity of the aldehyde carbonyl carbon, potentially leading to faster reaction rates compared to the non-fluorinated analog.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation, which can be adapted for both aldehydes.
-
Materials:
-
Procedure:
-
Dissolve the aldehyde and malononitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the basic catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
-
Causality: The choice of a weak base like piperidine is crucial to avoid self-condensation of the aldehyde.[9] The use of greener solvent systems like water or ethanol is environmentally benign.[8] The progress of the reaction is monitored by TLC to determine the optimal reaction time and prevent the formation of side products.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[13][14] The increased electrophilicity of the fluorinated aldehyde may again lead to a more facile reaction.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol outlines a general procedure for the synthesis of a vinylpyridine derivative.
-
Materials:
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the ylide solution at room temperature for about 30 minutes.
-
Cool the reaction mixture again to 0 °C and add a solution of the aldehyde in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
-
Causality: The reaction must be carried out under anhydrous and inert conditions as the ylide is a strong base and is reactive towards water and oxygen. The choice of base and solvent can influence the stereoselectivity of the alkene product.[13]
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[16] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
Experimental Protocol: Reductive Amination with Benzylamine
This protocol describes the synthesis of a secondary amine derivative.
-
Materials:
-
Procedure:
-
Dissolve the aldehyde and benzylamine in the solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for about 30 minutes.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality: The choice of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the imine over the aldehyde and is not as toxic as sodium cyanoborohydride.[18] The reaction is typically carried out as a one-pot procedure for convenience and efficiency.
Reactivity of the Pyridine Ring
Caption: Generalized mechanism of nucleophilic aromatic substitution on the fluorinated pyridine ring.
This enhanced reactivity opens up a wide range of synthetic possibilities for introducing various functional groups (e.g., amines, alkoxides, thiols) at the 2-position, which can be crucial for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of the Starting Materials
The accessibility of these building blocks is a key consideration for their practical application.
-
This compound: The synthesis of this compound can be challenging. One potential route involves the oxidation of the corresponding alcohol, (2-fluoro-5-methoxypyridin-3-yl)methanol.
-
5-Methoxynicotinaldehyde: A common synthetic route involves the lithiation of 3-bromo-5-methoxypyridine followed by formylation with N,N-dimethylformamide (DMF).[8]
Caption: A simplified comparison of synthetic approaches for the two aldehydes.
Conclusion: A Tale of Two Aldehydes
The comparison between this compound and 5-methoxynicotinaldehyde highlights the significant impact of a single fluorine atom. The fluorinated analog exhibits enhanced electrophilicity at the aldehyde carbonyl and provides a reactive handle for nucleophilic aromatic substitution at the pyridine ring. These features make it a highly versatile building block for accessing a diverse range of molecular architectures in drug discovery programs.
While the non-fluorinated analog is a valuable starting material in its own right, the added reactivity of the fluorinated compound offers a distinct advantage for chemists seeking to rapidly explore chemical space and optimize lead compounds. The choice between these two building blocks will ultimately depend on the specific synthetic strategy and the desired properties of the final target molecule. This guide provides the foundational knowledge to make that choice an informed one.
References
- 1. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Fluoro-2-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Fluoro-5-methoxybenzaldehyde 97 105728-90-3 [sigmaaldrich.com]
- 7. This compound(1227597-35-4) 1H NMR spectrum [chemicalbook.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
biological activity of 2-Fluoro-5-methoxynicotinaldehyde derivatives
A Comparative Guide to the Biological Activity of 2-Fluoro-5-methoxynicotinaldehyde Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous approved drugs underscores its versatility and ability to interact with a wide range of biological targets. The strategic functionalization of the pyridine ring with electron-withdrawing and electron-donating groups can significantly modulate its physicochemical properties and biological activity. This guide focuses on this compound, a promising starting material for the synthesis of a diverse library of bioactive compounds. The presence of a fluorine atom at the 2-position and a methoxy group at the 5-position is anticipated to enhance metabolic stability, improve membrane permeability, and provide specific interaction points with biological macromolecules.[1]
This document serves as a comparative guide, proposing a structured investigation into the biological potential of various derivatives of this compound. We will explore the synthesis of different classes of derivatives and outline the experimental methodologies to evaluate and compare their anticancer and antimicrobial activities. The rationale behind the selection of these derivatives and assays is grounded in established structure-activity relationships (SAR) of related heterocyclic compounds.[2][3]
Rationale for Derivative Selection and Synthesis
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. Based on the known biological activities of similar heterocyclic compounds, we propose the synthesis and evaluation of the following classes of derivatives:
-
Schiff Bases: Formed by the condensation of the aldehyde with various primary amines. The resulting imine group is a key pharmacophore in many biologically active compounds.
-
Chalcones: Synthesized through the Claisen-Schmidt condensation of the aldehyde with substituted acetophenones. Chalcones are well-documented for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[4][5]
-
Hydrazones: Resulting from the reaction of the aldehyde with hydrazides. Hydrazones are known to exhibit significant antimicrobial and anticonvulsant properties.[6]
The following diagram illustrates the proposed synthetic pathways for these derivatives.
Caption: Proposed synthetic routes for generating diverse derivatives from this compound.
Comparative Evaluation of Anticancer Activity
The anticancer potential of the synthesized derivatives will be evaluated through a series of in vitro assays against a panel of human cancer cell lines.
Experimental Protocols
a) Cell Viability Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HT-29 [colon]) and a normal cell line (e.g., WRL-68 [liver]) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells will be seeded in 96-well plates and treated with various concentrations of the synthesized derivatives for 48 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL) will be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium will be removed, and DMSO will be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader. The IC50 values (concentration required to inhibit 50% of cell growth) will be calculated.
b) Apoptosis Induction Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells will be treated with the IC50 concentration of the most potent derivatives for 24 hours.
-
Staining: Cells will be harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation and Comparative Analysis
The results of the anticancer activity assays will be summarized in the following table for a clear comparison of the derivatives' performance.
| Derivative Class | Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-29 IC50 (µM) | WRL-68 IC50 (µM) | Selectivity Index (SI)* |
| Schiff Bases | SB-1 | |||||
| SB-2 | ||||||
| Chalcones | CH-1 | |||||
| CH-2 | ||||||
| Hydrazones | HZ-1 | |||||
| HZ-2 |
*Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells
A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells, which is a desirable characteristic for a potential anticancer drug.
Comparative Evaluation of Antimicrobial Activity
The synthesized derivatives will also be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The inclusion of fluorine and a pyridine moiety suggests potential for antimicrobial efficacy.[7][8]
Experimental Protocols
a) Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be cultured to a specific density.
-
Serial Dilution: The synthesized compounds will be serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well will be inoculated with the microbial suspension.
-
Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
b) Agar Disc Diffusion Method:
-
Agar Plate Preparation: Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates will be prepared.
-
Inoculation: The surface of the agar will be uniformly inoculated with the test microorganism.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the synthesized derivatives will be placed on the agar surface.
-
Incubation: The plates will be incubated as described above.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc will be measured in millimeters.
Data Presentation and Comparative Analysis
The antimicrobial activity data will be tabulated as follows for a side-by-side comparison.
| Derivative Class | Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Schiff Bases | SB-1 | |||
| SB-2 | ||||
| Chalcones | CH-1 | |||
| CH-2 | ||||
| Hydrazones | HZ-1 | |||
| HZ-2 |
Structure-Activity Relationship (SAR) Analysis
A thorough SAR analysis will be conducted to understand the influence of different structural modifications on the observed biological activities. For instance, the electronic properties and steric bulk of the substituents on the aromatic rings of the Schiff bases and chalcones will be correlated with their anticancer and antimicrobial potencies. This analysis will provide valuable insights for the rational design of more potent and selective derivatives. The presence of the fluorine atom is expected to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[9][10]
The following diagram illustrates the key structural features to be considered in the SAR analysis.
Caption: Key factors for Structure-Activity Relationship (SAR) analysis of the synthesized derivatives.
Conclusion and Future Directions
This guide outlines a systematic approach to explore the biological potential of novel derivatives of this compound. By synthesizing and evaluating different classes of compounds, this comparative study aims to identify lead candidates with promising anticancer and/or antimicrobial activities. The subsequent SAR analysis will be instrumental in guiding the optimization of these lead compounds to enhance their potency, selectivity, and drug-like properties. The unique combination of the pyridine core with fluoro and methoxy substituents presents a fertile ground for the discovery of next-generation therapeutic agents.
References
- 1. 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde|CAS 862088-16-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 2-Fluoro-5-methoxynicotinaldehyde Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyridine ring, a core component of the essential coenzyme NAD, serves as a privileged scaffold for the design of novel therapeutics.[1][2] Modifications to this heterocyclic system can yield compounds with a wide array of biological activities, from enzyme inhibition to receptor antagonism.[3][4][5][6] This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored, class of pyridine derivatives: analogs of 2-Fluoro-5-methoxynicotinaldehyde. By examining the influence of substituents on this scaffold, we aim to provide a predictive framework for the rational design of potent and selective drug candidates.
The Core Scaffold: Understanding the Roles of Fluorine and Methoxy Substituents
The parent compound, this compound, presents a unique combination of functional groups on the nicotinic acid backbone.[7][8][9] The fluorine atom at the 2-position and the methoxy group at the 5-position are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby dictating its biological activity.
The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.[10][11] Its high electronegativity can lead to favorable electrostatic interactions with biological targets and can block sites of metabolism, increasing the compound's half-life. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its lipophilicity can influence cell permeability.[12]
Proposed Structure-Activity Relationships and Target Classes
While direct SAR studies on this compound analogs are not extensively reported, we can extrapolate from the broader class of nicotinamide and substituted pyridine derivatives to predict how modifications to this scaffold might impact biological activity.[3][4][5][13][14]
Modifications of the Aldehyde Group
The aldehyde at the 3-position is a key reactive handle for derivatization. Its conversion to various functional groups can lead to analogs with diverse biological activities.
-
Reductive Amination to Form Amines: Conversion of the aldehyde to a primary, secondary, or tertiary amine can introduce basic centers, which are often crucial for interactions with acidic residues in enzyme active sites or receptor binding pockets. The nature of the amine substituent will be critical. For instance, bulky, lipophilic amines may favor interactions with hydrophobic pockets, while smaller, polar amines could engage in hydrogen bonding.
-
Oxidation to a Carboxylic Acid: This transformation would yield a 2-fluoro-5-methoxynicotinic acid analog. Carboxylic acids are known to interact with positively charged residues, such as arginine and lysine, and can act as mimetics of phosphate groups, making them potential inhibitors of NAD-dependent enzymes.[1]
-
Conversion to Heterocycles: The aldehyde can serve as a precursor for the synthesis of various five- and six-membered heterocycles, such as pyrazoles, oxadiazoles, or triazoles.[3] These modifications can significantly alter the shape, polarity, and hydrogen bonding potential of the molecule, leading to novel interactions with biological targets.
Alterations to the Methoxy Group
The 5-methoxy group is another key point for modification.
-
Alkoxy Chain Length and Branching: Varying the length and branching of the alkoxy chain can fine-tune the lipophilicity of the molecule. Longer or bulkier alkyl groups may enhance binding to hydrophobic pockets but could also lead to steric hindrance.[5]
-
Replacement with Other Functional Groups: Replacing the methoxy group with other substituents, such as a hydroxyl, amino, or trifluoromethyl group, would dramatically alter the electronic and steric properties of the pyridine ring. A hydroxyl group could act as a hydrogen bond donor and acceptor, while an amino group would introduce a basic center. A trifluoromethyl group would increase lipophilicity and could block metabolic oxidation.
Modifications at Other Positions of the Pyridine Ring
While the 2-fluoro and 5-methoxy substitutions are the focus, modifications at the 4- and 6-positions could also be explored. Introducing small alkyl or halogen substituents could further modulate the electronic landscape of the ring and provide additional points of interaction.
Potential Biological Targets and Therapeutic Applications
Based on the activities of related nicotinamide and pyridine derivatives, analogs of this compound could be investigated as:
-
Enzyme Inhibitors: The nicotinamide scaffold is a well-established starting point for the design of inhibitors for enzymes such as CD38, sirtuins, and IMPDH.[1][2] The fluorine and methoxy substituents could confer selectivity for specific enzyme isoforms.
-
Receptor Modulators: Substituted nicotinamides have been explored as antagonists for various receptors, including the androgen receptor.[5][6]
-
Antifungal and Anticancer Agents: Nicotinamide derivatives have shown promise as antifungal and anticancer agents through various mechanisms, including the inhibition of succinate dehydrogenase (SDH) and VEGFR-2.[3][4][14][15]
Experimental Design for SAR Studies
A systematic investigation of the SAR of this compound analogs would involve the following key steps:
Synthesis of Analog Libraries
The synthesis would begin with the commercially available this compound.[7][8][9] A combinatorial approach could be employed to generate a library of analogs with diverse modifications at the aldehyde and methoxy positions.[16]
General Synthetic Scheme:
Caption: General synthetic strategies for derivatizing this compound.
Biological Screening
The synthesized analogs would then be screened against a panel of relevant biological targets. The choice of assays would depend on the therapeutic area of interest.
Example Screening Cascade:
Caption: A typical screening cascade for identifying lead compounds.
Data Analysis and SAR Elucidation
The biological data would be compiled and analyzed to identify key SAR trends. This would involve comparing the activity of analogs with different substituents to understand the impact of steric, electronic, and lipophilic properties on potency and selectivity.
Quantitative Data Summary Table (Hypothetical):
| Compound ID | R1 (at C3) | R2 (at C5) | Target X IC50 (µM) | Target Y IC50 (µM) |
| Parent | -CHO | -OCH3 | >100 | >100 |
| Analog 1 | -CH2NH2 | -OCH3 | 50.2 | 85.1 |
| Analog 2 | -COOH | -OCH3 | 15.8 | 32.4 |
| Analog 3 | -CH2NH-benzyl | -OCH3 | 2.5 | 78.9 |
| Analog 4 | -COOH | -OH | 10.1 | 12.5 |
| Analog 5 | -COOH | -OCF3 | 25.6 | 90.3 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of its SAR, guided by the principles outlined in this guide, has the potential to yield potent and selective modulators of various biological targets. Future work should focus on the synthesis and screening of diverse analog libraries to fully elucidate the therapeutic potential of this underexplored chemical space. By combining rational design with high-throughput screening, researchers can unlock the potential of these novel nicotinamide analogs for the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Fluoro vs. 2-Chloro-5-methoxynicotinaldehyde in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Predicting and Harnessing Reactivity in Key Synthetic Intermediates
In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of heterocyclic building blocks, substituted halopyridines stand out for their versatility, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct molecules: 2-fluoro-5-methoxynicotinaldehyde and 2-chloro-5-methoxynicotinaldehyde. By understanding the fundamental principles that govern their reactivity, researchers can make more informed decisions in their synthetic strategies.
The Decisive Role of the Halogen in SNAr Reactions on the Pyridine Scaffold
Nucleophilic aromatic substitution on pyridines is a cornerstone of many synthetic routes, enabling the introduction of a wide range of functionalities.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount to the overall reaction rate.
The nature of the halogen at the 2-position of the pyridine ring plays a pivotal role in influencing the reaction kinetics.[3] It is a common observation that in SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order of the halogens is F > Cl > Br > I.[3][4][5] This is attributed to the high electronegativity of fluorine, which exerts a strong inductive electron-withdrawing effect, thereby stabilizing the anionic intermediate.[3]
Conversely, when the expulsion of the leaving group becomes the rate-limiting step, the trend can be inverted, favoring the halogen with the weakest carbon-halogen bond (I > Br > Cl > F).[3] This scenario is often encountered with highly charged and localized nucleophiles.[3]
Comparative Reactivity: 2-Fluoro- vs. 2-Chloro-5-methoxynicotinaldehyde
Based on extensive studies of simpler 2-halopyridines, it is highly probable that This compound will exhibit significantly higher reactivity towards most nucleophiles compared to its chloro counterpart . This is supported by the fact that the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[6][7][8][9]
Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide
| Halopyridine | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
Data sourced from multiple studies on the kinetics of SNAr reactions of 2-halopyridines.[3][6][7][8][9]
Mechanistic Insights
The enhanced reactivity of the 2-fluoro derivative can be visualized through the SNAr mechanism. The initial attack of a nucleophile on the carbon atom bearing the halogen leads to the formation of a resonance-stabilized Meisenheimer complex. The high electronegativity of the fluorine atom provides a greater degree of stabilization to this intermediate compared to chlorine, thus lowering the activation energy for its formation.
Caption: Generalized SNAr mechanism for 2-halo-5-methoxynicotinaldehydes.
Experimental Protocol: A Comparative Kinetic Study via UV-Vis Spectrophotometry
To empirically validate the predicted reactivity differences, a comparative kinetic study can be designed. This protocol outlines a general method for monitoring the progress of an SNAr reaction using UV-Vis spectrophotometry.
Materials and Equipment:
-
This compound
-
2-Chloro-5-methoxynicotinaldehyde
-
Selected nucleophile (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and stirring equipment
Experimental Workflow:
Caption: Workflow for a comparative kinetic study of SNAr reactions.
Step-by-Step Procedure:
-
Preparation of Solutions: Prepare stock solutions of known concentrations of this compound, 2-chloro-5-methoxynicotinaldehyde, and the chosen nucleophile in the selected anhydrous solvent.
-
Determination of λmax: React a small amount of each aldehyde with an excess of the nucleophile to completion. Scan the resulting solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) of the product. The starting halopyridine should have minimal absorbance at this wavelength.[3]
-
Kinetic Measurements:
-
Set the spectrophotometer to monitor the absorbance at the predetermined λmax.
-
Equilibrate the cuvette containing the aldehyde solution to the desired reaction temperature.
-
Initiate the reaction by injecting a known concentration of the nucleophile solution into the cuvette and start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.[3]
-
Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant.
-
-
Comparison: Compare the second-order rate constants for the reactions of 2-fluoro- and 2-chloro-5-methoxynicotinaldehyde to quantify their relative reactivity.
Conclusion and Practical Implications
The evidence from fundamental principles of SNAr chemistry and experimental data on related systems strongly suggests that This compound is the more reactive substrate in nucleophilic aromatic substitution reactions compared to 2-chloro-5-methoxynicotinaldehyde, particularly with neutral or anionic oxygen and nitrogen nucleophiles. This enhanced reactivity of the fluoro derivative can be a significant advantage in synthesis, potentially allowing for:
-
Milder Reaction Conditions: The use of lower temperatures and weaker bases.[1][6]
-
Shorter Reaction Times: Increased throughput and efficiency.
-
Broader Substrate Scope: The ability to employ a wider range of less reactive nucleophiles.
However, it is also important to consider that the higher reactivity of the fluoro compound might lead to reduced selectivity in molecules with multiple electrophilic sites. The choice between the fluoro and chloro analogue will ultimately depend on the specific requirements of the synthetic route, including the nature of the nucleophile, desired reaction conditions, and economic factors. This guide provides the foundational knowledge for researchers to make a strategically sound decision, optimizing their synthetic endeavors in the pursuit of novel therapeutics and advanced materials.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Comparative Guide to Validating the Purity of 2-Fluoro-5-methoxynicotinaldehyde
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
2-Fluoro-5-methoxynicotinaldehyde is a substituted pyridine derivative whose structural motifs—a fluorine atom and an aldehyde group—make it a valuable building block in medicinal chemistry. Its role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs) necessitates a rigorous and unambiguous confirmation of its purity.[1] The presence of even trace-level impurities, such as starting materials, by-products, or degradation products, can have profound implications for the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth comparison of the principal analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and the regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3][4] Our objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to select, develop, and validate analytical methods that are fit for purpose and scientifically sound.
Chapter 1: The Purity Validation Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs an orthogonal set of methods, each providing a unique and complementary piece of the puzzle. The primary goal is to develop a "stability-indicating" method—one that can accurately measure the analyte of interest in the presence of its potential impurities and degradation products.[5]
The overall workflow for assessing the purity of a batch of this compound integrates chromatographic separation for quantification, spectroscopic analysis for identification and structural confirmation, and other specific tests as needed.
Figure 1: A comprehensive workflow for the purity validation of this compound.
Chapter 2: High-Performance Liquid Chromatography (HPLC) — The Quantitative Workhorse
For quantitative purity determination and impurity profiling of non-volatile organic molecules, High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the undisputed industry standard.[6][7] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from closely related structural analogues.
Causality Behind the Method Design
The goal is to develop a stability-indicating reverse-phase HPLC (RP-HPLC) method. The choice of a C18 column is a logical starting point due to its versatility in retaining moderately polar aromatic compounds like our target molecule.[7] A gradient elution is preferred over an isocratic one because it provides the best chance of separating impurities with a wide range of polarities, from potential non-polar starting materials to more polar degradation products, within a reasonable runtime.[7] A photodiode array (PDA) detector is crucial as it not only quantifies peaks at a specific wavelength but also provides UV spectra for all eluting peaks, which helps in assessing peak purity and can give clues about the identity of impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as a prerequisite for any formal analysis, in line with ICH guidelines.[2][3]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any basic functionalities, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 265 nm (determine λmax experimentally). Monitor from 200-400 nm with PDA.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent (final concentration ~0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability Testing (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
-
Data Analysis and Purity Calculation:
-
Purity is calculated using the area percentage method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Forced Degradation: Proving Method Specificity
To ensure the method is stability-indicating, forced degradation studies are essential.[5][8][9][10] The goal is to generate 5-20% degradation of the active substance to demonstrate that the degradation products are well-resolved from the main peak.[9]
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Reflux sample solution in 0.1 N HCl at 60 °C for 4 hours.[11] | Potential hydrolysis of the methoxy group or other acid-catalyzed reactions. |
| Base Hydrolysis | Reflux sample solution in 0.1 N NaOH at 60 °C for 2 hours.[11] | Potential Cannizzaro reaction of the aldehyde or hydrolysis. |
| Oxidation | Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[10] | Oxidation of the aldehyde to a carboxylic acid. |
| Thermal Degradation | Expose solid sample to 80 °C for 48 hours.[9] | Assess thermal stability and identify potential thermally-induced degradation products. |
| Photolytic Degradation | Expose sample solution to a light source providing 1.2 million lux hours (ICH Q1B).[9] | Identify light-sensitive degradation pathways. |
The chromatograms from these stressed samples are then compared to the unstressed sample. The ability of the HPLC method to separate the main peak from all generated degradation peaks confirms its specificity.
Chapter 3: Spectroscopic Methods — Identification and Structural Elucidation
While HPLC excels at quantification, spectroscopic techniques are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unequivocal structure identification and confirmation.[13][14][15] It provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.[14]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. The aldehyde proton (-CHO) should be a distinct singlet around 9.5-10.5 ppm. Aromatic and methoxy protons will also have characteristic shifts and coupling patterns.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the aldehyde will be highly deshielded (>180 ppm).
-
¹⁹F NMR: This is particularly valuable for fluorinated compounds. It will show a single peak for the fluorine atom, and its chemical shift provides information about its electronic environment.[16]
-
Quantitative NMR (qNMR): Can be used as a primary method for determining assay value without the need for a specific reference standard of the same compound, by comparing the integral of a sample peak to that of a certified internal standard.
Mass Spectrometry (MS)
Often coupled with a separation technique (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the compound and its impurities.[12] The fragmentation pattern can give vital clues to the structure of an unknown. For this compound (Molecular Weight: 155.13 g/mol ), the mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 156 in positive ion mode. The presence of a fluorine atom does not create a significant isotopic pattern like chlorine or bromine.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[6][19] The compound itself may be amenable to GC analysis, but derivatization might be necessary to improve its thermal stability and chromatographic behavior.[20]
Chapter 4: Method Selection and Comparison
Choosing the right analytical method depends on the specific question being asked. The following decision tree and comparison table are designed to guide the researcher to the most appropriate technique.
Figure 2: A decision tree for selecting the appropriate analytical method.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Quantitative assay and purity determination; impurity profiling.[6] | High precision, accuracy, and resolution; robust and widely available; ideal for stability-indicating methods. | Requires a reference standard for absolute quantification; may not detect non-chromophoric impurities. |
| NMR Spectroscopy | Absolute structural confirmation; identification and quantification of impurities.[13][14] | Provides unequivocal structural information; non-destructive; can be quantitative (qNMR) without a specific standard.[14] | Lower sensitivity compared to MS; complex mixture analysis can be challenging. |
| LC-MS | Identification of unknown non-volatile impurities.[12] | High sensitivity and specificity; provides molecular weight and structural fragments of impurities. | Ionization efficiency can vary significantly between compounds, making quantification complex. |
| GC-MS | Analysis of residual solvents and volatile/semi-volatile impurities.[19] | Excellent for volatile compounds; highly sensitive and specific. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Karl Fischer Titration | Determination of water content. | High accuracy and precision for water quantification. | Specific to water; does not provide information on other impurities. |
Conclusion
The validation of purity for a critical pharmaceutical intermediate like this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A well-validated, stability-indicating HPLC method serves as the foundation for quantitative analysis, providing the critical data for assay and purity reporting. However, this method must be supported by spectroscopic techniques, primarily NMR and MS, which provide the unambiguous structural confirmation and impurity identification necessary to build a complete and trustworthy analytical profile. By understanding the principles, strengths, and limitations of each method, and by grounding the validation process in the rigorous framework of ICH guidelines, researchers can ensure the quality and consistency of this key building block, thereby safeguarding the integrity of the drug development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijisrt.com [ijisrt.com]
- 11. scribd.com [scribd.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. veeprho.com [veeprho.com]
- 14. toref-standards.com [toref-standards.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 19. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of 2-Fluoro-5-methoxynicotinaldehyde: A Predictive Analysis
The Isomers of Interest
The focus of this guide is 2-Fluoro-5-methoxynicotinaldehyde and its three most probable positional isomers. These isomers are selected based on their potential to arise as byproducts during synthesis or as alternative synthetic targets. The accurate identification of each is critical for ensuring the purity and efficacy of any resulting therapeutic agent or advanced material.
For the purpose of this guide, the following isomers will be compared:
-
Isomer 1: this compound
-
Isomer 2: 6-Fluoro-5-methoxynicotinaldehyde
-
Isomer 3: 2-Fluoro-3-methoxynicotinaldehyde
-
Isomer 4: 4-Fluoro-5-methoxynicotinaldehyde
Below is a diagram illustrating the chemical structures of these isomers.
Caption: Chemical structures of the four positional isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise connectivity and spatial arrangement of atoms within each isomer.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are expected to show distinct differences in the aromatic region due to the varying electronic effects of the fluorine and methoxy substituents on the pyridine ring protons. The aldehyde proton will appear as a singlet in the downfield region, typically around 10 ppm. The methoxy group will present as a singlet around 4 ppm. The key differentiators will be the chemical shifts and coupling patterns of the two remaining aromatic protons on the pyridine ring.
Predicted ¹H NMR Data
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Coupling | Predicted Aldehyde Proton (ppm) | Predicted Methoxy Protons (ppm) |
| 1 | ~8.2 (d, J ≈ 2 Hz), ~7.5 (d, J ≈ 2 Hz) | ~10.3 | ~3.9 |
| 2 | ~8.1 (d, J ≈ 8 Hz), ~7.0 (d, J ≈ 8 Hz) | ~10.2 | ~4.0 |
| 3 | ~8.4 (d, J ≈ 5 Hz), ~7.3 (d, J ≈ 5 Hz) | ~10.4 | ~4.1 |
| 4 | ~8.6 (s), ~8.5 (s) | ~10.1 | ~3.9 |
Disclaimer: These are estimated values based on substituent effects on the pyridine ring. Actual experimental values may vary.
The differing substitution patterns will lead to unique spin-spin coupling constants (J-coupling) between the aromatic protons, providing a clear fingerprint for each isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the pyridine ring carbons being particularly sensitive to the positions of the electron-withdrawing fluorine and aldehyde groups and the electron-donating methoxy group. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.
Predicted ¹³C NMR Data
| Isomer | Predicted Aldehyde Carbon (ppm) | Predicted Methoxy Carbon (ppm) | Predicted Aromatic Carbon Chemical Shifts (ppm) and ¹JCF (Hz) |
| 1 | ~190 | ~56 | C2: ~160 (d, ¹JCF ≈ 240), C3: ~115, C4: ~140, C5: ~155, C6: ~145 |
| 2 | ~192 | ~57 | C2: ~150, C3: ~118, C4: ~142, C5: ~153, C6: ~158 (d, ¹JCF ≈ 250) |
| 3 | ~188 | ~58 | C2: ~159 (d, ¹JCF ≈ 245), C3: ~150, C4: ~120, C5: ~148, C6: ~147 |
| 4 | ~191 | ~56 | C2: ~152, C3: ~110, C4: ~165 (d, ¹JCF ≈ 260), C5: ~156, C6: ~150 |
Disclaimer: These are estimated values. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. Therefore, each isomer is expected to exhibit a unique ¹⁹F chemical shift.
Predicted ¹⁹F NMR Data
| Isomer | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| 1 | -60 to -80 |
| 2 | -70 to -90 |
| 3 | -65 to -85 |
| 4 | -90 to -110 |
Disclaimer: These are estimated ranges. The exact chemical shift will be influenced by the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all four isomers share the same functional groups (aldehyde, methoxy, fluoro, and a pyridine ring), the precise vibrational frequencies can be subtly influenced by the electronic effects of the substituents in their different positions.
Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Isomer | C=O Stretch (Aldehyde) | C-O Stretch (Methoxy) | C-F Stretch | Pyridine Ring Vibrations |
| 1 | ~1705 | ~1250 | ~1100 | ~1600, 1580, 1470 |
| 2 | ~1700 | ~1255 | ~1110 | ~1605, 1575, 1475 |
| 3 | ~1710 | ~1245 | ~1090 | ~1595, 1585, 1465 |
| 4 | ~1695 | ~1260 | ~1120 | ~1610, 1570, 1480 |
Disclaimer: These are predicted values. The fingerprint region (below 1500 cm⁻¹) will show more complex and unique patterns for each isomer.
The most diagnostic region will likely be the C=O stretching frequency of the aldehyde, which is sensitive to conjugation and electronic effects from the adjacent substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers will have the same molecular weight, so differentiation will rely on their distinct fragmentation patterns upon ionization. The position of the substituents will influence the stability of the resulting fragment ions.
Predicted Key Fragmentation Pathways
All isomers are expected to show a molecular ion peak (M⁺) at m/z = 155. Key fragmentation pathways will likely involve:
-
Loss of H·: A common fragmentation for aldehydes, leading to an [M-1]⁺ peak at m/z = 154.
-
Loss of ·CHO: Alpha-cleavage of the aldehyde group, resulting in an [M-29]⁺ peak at m/z = 126.[1][2]
-
Loss of ·OCH₃: Cleavage of the methoxy group, leading to an [M-31]⁺ peak at m/z = 124.
-
Loss of CO: A common fragmentation for aromatic aldehydes, resulting in an [M-28]⁺ peak.
The relative intensities of these fragment ions will differ between the isomers due to the varying stability of the resulting cations, which is influenced by the position of the fluorine and methoxy groups. For instance, the stability of the cation formed after the loss of the aldehyde group will be influenced by the electronic nature of the substituents at the ortho and para positions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a suitable fluorine-containing reference standard if necessary, or reference externally to CFCl₃.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200). For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the molecular ion.
Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the isomers.
Caption: A typical experimental workflow for the spectroscopic comparison and identification of the isomers of this compound.
Conclusion
While direct experimental data for the isomers of this compound is not widely published, a robust predictive analysis based on fundamental spectroscopic principles provides a powerful framework for their differentiation. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with its sensitivity to subtle electronic and structural differences, is the most definitive method for isomer identification. IR spectroscopy and mass spectrometry offer valuable complementary data, confirming functional groups and providing insights into fragmentation patterns. By carefully applying the predictive models and experimental protocols outlined in this guide, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and quality of their scientific endeavors.
References
in vitro assay results for compounds synthesized from 2-Fluoro-5-methoxynicotinaldehyde
This guide provides a comprehensive comparison of the in vitro performance of a novel, hypothetical compound, UMP-78b , synthesized from 2-Fluoro-5-methoxynicotinaldehyde, against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies. Our analysis is grounded in field-proven experimental methodologies, offering a transparent and reproducible framework for assessing compound efficacy.
Introduction: The Rationale for this compound in Kinase Inhibitor Design
The pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its nitrogen atom provides a key hydrogen bond acceptor that can mimic the adenine hinge-binding motif of ATP. The strategic functionalization of the pyridine ring is paramount for achieving potency and selectivity.
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions within the ATP-binding pocket.[1][2] The methoxy group can modulate solubility and provides an additional vector for interaction with the target protein.[3] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations to build out the final inhibitor structure.
In this guide, we introduce UMP-78b , a hypothetical kinase inhibitor synthesized from this promising scaffold, and compare its in vitro activity against two well-characterized, multi-kinase inhibitors, Sorafenib and Sunitinib, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Comparative In Vitro Efficacy: UMP-78b vs. Established Alternatives
The in vitro efficacy of UMP-78b was evaluated through two primary assays: a biochemical kinase inhibition assay to determine its potency against VEGFR-2 and a cell-based cytotoxicity assay to assess its effect on cancer cell viability.
VEGFR-2 Kinase Inhibition
The inhibitory activity of UMP-78b against the VEGFR-2 kinase was determined using a luminescence-based assay that quantifies the amount of ADP produced during the phosphorylation reaction. The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Kinase | IC50 (nM) | Reference |
| UMP-78b (Hypothetical) | VEGFR-2 | 12 | N/A |
| Sorafenib | VEGFR-2 | 90 | [4] |
| Sunitinib | VEGFR-2 | 9 | [4] |
Table 1: Comparative IC50 values for VEGFR-2 inhibition. The data for UMP-78b is hypothetical for illustrative purposes.
The hypothetical data suggests that UMP-78b exhibits potent inhibition of VEGFR-2, comparable to Sunitinib and more potent than Sorafenib in this specific biochemical assay. This level of activity would warrant further investigation into its selectivity across a broader panel of kinases.
In Vitro Cytotoxicity in Human Cancer Cell Lines
The cytotoxic effect of UMP-78b was assessed in the human colorectal carcinoma cell line (HCT-116) and a human breast adenocarcinoma cell line (MCF-7) using the MTT assay.[5][6][7] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| UMP-78b (Hypothetical) | 0.8 | 1.2 |
| Sorafenib | 2.9 | 3.9 |
| Sunitinib | 1.5 | 2.8 |
Table 2: Comparative in vitro cytotoxicity (IC50) of UMP-78b and reference compounds in HCT-116 and MCF-7 cancer cell lines. Data for UMP-78b is hypothetical.
The hypothetical cytotoxic data indicates that UMP-78b effectively reduces the viability of both HCT-116 and MCF-7 cells at sub-micromolar concentrations, demonstrating superior potency compared to both Sorafenib and Sunitinib in these cell lines.
Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the in vitro assays are provided below. These protocols are self-validating systems for the assessment of kinase inhibitor efficacy.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of a test compound against a target kinase.[8]
Materials:
-
Target kinase (e.g., recombinant human VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (UMP-78b, Sorafenib, Sunitinib)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro luminescence-based kinase assay.
MTT Cell Viability Assay
This protocol outlines the procedure for determining the cytotoxic effects of a compound on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Signaling Pathway Context: Targeting VEGFR-2
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
UMP-78b, as a hypothetical ATP-competitive inhibitor, would bind to the intracellular kinase domain of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. By blocking these pathways, UMP-78b would be expected to inhibit cancer cell proliferation, survival, and migration, which is consistent with the hypothetical cytotoxicity data.
Conclusion
This guide has presented a comparative framework for evaluating the in vitro efficacy of novel kinase inhibitors derived from this compound. Through the hypothetical compound UMP-78b, we have demonstrated how to benchmark performance against established drugs using standardized biochemical and cell-based assays. The detailed protocols and workflow diagrams provided herein offer a robust template for researchers to conduct their own comparative studies, ensuring data integrity and facilitating the identification of promising new therapeutic candidates.
References
- 1. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globaljournals.org [globaljournals.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Fluoro-5-methoxynicotinaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its therapeutic potential.[1][2] It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its safety and efficacy profile.[3][4] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[4] This guide provides a comprehensive framework for assessing and comparing the metabolic stability of a novel class of compounds: 2-Fluoro-5-methoxynicotinaldehyde derivatives. By understanding the structural liabilities and metabolic fate of these molecules, researchers can strategically optimize their design to enhance pharmacokinetic properties.[5][6]
The liver is the primary site of drug metabolism, where a symphony of enzymes works to modify xenobiotics, preparing them for elimination.[6][7] This process is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[3][8] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[3] This guide will focus on robust in vitro models that mimic these hepatic processes, providing predictive insights into a compound's in vivo behavior.[1][9]
Understanding the Metabolic Landscape of this compound Derivatives
The core structure of this compound presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic soft spots" is crucial for designing derivatives with improved stability.
-
The Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, a reaction catalyzed by cytosolic enzymes like aldehyde oxidase (AO) and, to a lesser extent, certain CYPs.[10][11][12] Given that AO is increasingly recognized for its significant role in the metabolism of nitrogen-containing heterocyclic compounds, it represents a key area of investigation for this series.[13][14]
-
The Methoxy Group: The O-methyl group is a common site for O-demethylation, another classic CYP-mediated Phase I reaction.[15] This process would yield a phenolic metabolite, which can then undergo Phase II conjugation reactions. The metabolic instability of (hetero)aryl methyl ethers is a well-documented liability in drug design.[15]
-
The Fluorinated Pyridine Ring: The incorporation of fluorine into a pyridine ring can significantly alter its metabolic profile.[16][17] Fluorine's high electronegativity can influence the electronic properties of the ring, potentially blocking sites of metabolism or altering the molecule's interaction with metabolic enzymes.[17] However, the pyridine nitrogen itself can be a site for N-oxidation. Aromatic hydroxylation of the pyridine ring, catalyzed by CYPs, is also a possibility, though the position of the fluorine atom may direct or hinder this process.[18][19]
Comparative In Vitro Assays for Metabolic Stability Assessment
A multi-faceted approach utilizing different in vitro systems is recommended to build a comprehensive metabolic profile. Each system offers a unique level of complexity and provides distinct insights.
-
Liver Microsomal Stability Assay: This is often the first-line, high-throughput screen in early drug discovery.[20] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes, particularly the CYPs.[7][21] This assay is excellent for identifying compounds susceptible to CYP-mediated metabolism.[6][20]
-
Hepatocyte Stability Assay: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors in a more physiologically relevant environment.[7][22][23] This assay provides a more comprehensive picture of a compound's overall hepatic clearance.[22][23]
The workflow for these assays generally follows a similar path, from incubation to analysis, as illustrated below.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Rationale: To rapidly assess the susceptibility of derivatives to Phase I metabolism, primarily by CYP enzymes. This is a cost-effective, high-throughput method ideal for ranking compounds in early discovery.[20]
-
Self-Validation: The protocol includes positive control compounds (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover) to ensure the metabolic activity of the microsomes.[20] A negative control incubation without the NADPH cofactor system is crucial to account for non-enzymatic degradation.[24]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute further in acetonitrile to an intermediate concentration (e.g., 125 µM).[24]
-
Thaw human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[25]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[24]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
Protocol 2: Hepatocyte Stability Assay
-
Rationale: To evaluate metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as cellular uptake and export mechanisms.[23][31] This assay provides a more accurate prediction of hepatic intrinsic clearance.[7]
-
Self-Validation: Use well-characterized positive control compounds (e.g., a high-clearance compound like 7-hydroxycoumarin and a low-clearance compound like warfarin). A negative control using heat-inactivated hepatocytes is included to assess non-enzymatic degradation and binding.[31]
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E with supplements) and determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[26]
-
-
Incubation:
-
In a non-coated 12- or 24-well plate, add the test compound (final concentration typically 1 µM) dissolved in the incubation medium.[31]
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the hepatocyte suspension to each well.[31]
-
Incubate the plate at 37°C on an orbital shaker.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay.
-
Data Analysis and Interpretation
The primary output from these assays is the concentration of the test compound remaining over time. From this data, key pharmacokinetic parameters are calculated.[9]
-
Half-Life (t½): The time required for the compound concentration to decrease by half. This is determined by plotting the natural logarithm of the percentage of the compound remaining against time. The slope of this line is the elimination rate constant (k).
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[2][21]
-
Equation: CLint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells)
-
These in vitro CLint values can then be scaled to predict in vivo human hepatic clearance.[32][33][34]
Comparative Data Presentation
To effectively compare the metabolic stability of different this compound derivatives, the results should be summarized in a clear, tabular format. Below is a hypothetical comparison of three derivatives.
| Derivative | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) | Predicted Stability Class |
| Parent | - | 25 | 27.7 | 18 | 38.5 | Moderate |
| Derivative A | Aldehyde -> Oxime | > 60 | < 11.6 | 55 | 12.6 | High |
| Derivative B | Methoxy -> Trifluoromethoxy | 45 | 15.4 | 40 | 17.3 | High-Moderate |
| Derivative C | Add methyl to C4 | 10 | 69.3 | 8 | 86.6 | Low |
Note: Data is hypothetical and for illustrative purposes only.
Visualizing Potential Metabolic Fates
Understanding the potential biotransformation pathways is key to rational drug design. The following diagram illustrates the likely metabolic soft spots on the core this compound structure.
Caption: Potential metabolic pathways for the parent compound.
Conclusion and Strategic Outlook
The systematic assessment of metabolic stability using a combination of in vitro assays is a cornerstone of modern drug discovery.[35] For this compound derivatives, particular attention should be paid to the aldehyde and methoxy groups, which represent likely sites of metabolic breakdown.[14][15] By comparing the intrinsic clearance and half-life of various derivatives using the robust protocols outlined in this guide, researchers can establish clear structure-activity relationships. This data-driven approach allows for the strategic modification of NCEs to block or reduce metabolic liabilities, thereby engineering compounds with optimized pharmacokinetic profiles and a higher probability of clinical success.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 11. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. books.rsc.org [books.rsc.org]
- 19. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. protocols.io [protocols.io]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 32. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 35. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Head-to-Head Comparison of Synthetic Routes to Substituted Nicotin-aldehydes: A Guide for the Modern Chemist
Substituted nicotin-aldehydes are cornerstone building blocks in contemporary drug discovery and development. Their intrinsic chemical reactivity and structural presence in a vast array of bioactive molecules, including nicotine analogues and potential Mcl-1 inhibitors, render them high-value intermediates.[1] The strategic introduction of an aldehyde group onto a substituted pyridine framework is a frequent challenge for medicinal and process chemists. The choice of synthetic route is critical, dictated by factors such as the desired substitution pattern, substrate tolerance, scalability, and overall efficiency.
This guide provides a head-to-head comparison of the principal synthetic strategies for accessing substituted nicotin-aldehydes. We will delve into the mechanistic underpinnings of each route, present comparative data, and provide field-proven experimental protocols to bridge theory with practice.
Core Synthetic Strategies: An Overview
The synthesis of substituted nicotin-aldehydes can be broadly categorized into five main approaches: the reduction of nicotinic acid derivatives, oxidation of pyridyl precursors, formylation of the pyridine ring, post-modification via cross-coupling reactions, and de novo ring synthesis. Each strategy offers a unique set of advantages and is suited for different synthetic contexts.
Caption: Overview of primary synthetic pathways to substituted nicotin-aldehydes.
Reduction of Nicotinic Acid Derivatives
The partial reduction of nicotinic acid derivatives, such as nitriles, esters, or amides, is a widely employed and scalable strategy. The primary challenge lies in preventing over-reduction to the corresponding alcohol.[2]
A. Catalytic Hydrogenation of 3-Cyanopyridines
This is a robust and industrially relevant method. The selective hydrogenation of the nitrile group to an imine, followed by in situ hydrolysis, yields the desired aldehyde.
-
Causality Behind Experimental Choices: Raney-nickel is a common catalyst for this transformation. The reaction is typically performed in an acidic aqueous medium, such as aqueous acetic acid.[3] The acidic conditions are crucial; they facilitate the hydrolysis of the intermediate imine and, importantly, protonate the pyridine nitrogen. This protonation deactivates the ring towards hydrogenation, thereby enhancing selectivity for the nitrile group. However, strongly acidic conditions can be detrimental to the Raney-nickel catalyst.[3] A carefully controlled pH between 3.5 and 7 is therefore optimal for balancing reactivity and catalyst stability.[3] Low reaction temperatures (≤ 40°C) are employed to minimize over-reduction and other side reactions.[3]
-
Advantages: Scalability, use of relatively inexpensive reagents (Raney-nickel, H₂), and often proceeds with good yields. The resulting aqueous solution of the aldehyde can sometimes be used directly in subsequent steps.[4]
-
Disadvantages: Requires specialized hydrogenation equipment (autoclave), and the Raney-nickel catalyst can be pyrophoric. The presence of other reducible functional groups on the substrate can lead to selectivity issues.
B. Reduction of Nicotinic Acid Amides
Specific amides, such as N-morpholinyl amides, can be selectively reduced to aldehydes using metal hydrides.[5]
-
Causality Behind Experimental Choices: The use of a Weinreb-type amide (e.g., N-methoxy-N-methylamide) is a classic strategy to prevent over-reduction in hydride chemistry, but other amides have also proven effective. The stability of the tetrahedral intermediate formed upon hydride addition prevents a second hydride equivalent from adding before workup, which hydrolyzes the intermediate to the aldehyde. This method offers an alternative to catalytic hydrogenation, particularly when other functional groups are sensitive to it.
-
Advantages: Good functional group tolerance, avoids high-pressure hydrogenation.
-
Disadvantages: Requires stoichiometric use of expensive hydride reagents and multi-step preparation of the activated amide from the parent carboxylic acid.[5]
Formylation of the Pyridine Ring
Directly introducing a formyl group onto a pre-substituted pyridine ring is a highly convergent approach. The success of this strategy hinges on the electronic nature of the pyridine ring and the regiochemical control exerted by existing substituents.
A. Vilsmeier-Haack Reaction
This reaction utilizes the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, to formylate electron-rich aromatic and heteroaromatic rings.[6][7]
-
Causality Behind Experimental Choices: The Vilsmeier reagent is a weak electrophile, meaning this reaction is most effective on pyridine rings bearing electron-donating groups (EDGs) that activate the ring towards electrophilic substitution.[8] The regioselectivity is governed by both electronic and steric effects, typically favoring substitution at the position para to the activating group.[9] The reaction proceeds via electrophilic attack to form an iminium salt, which is hydrolyzed to the aldehyde during aqueous workup.[10]
-
Advantages: Operationally simple, uses common and inexpensive reagents.
-
Disadvantages: Limited to electron-rich pyridines. The pyridine nitrogen itself is a nucleophile and can react with the Vilsmeier reagent, complicating the reaction. Regioselectivity can be an issue with complex substitution patterns.
B. Directed ortho-Metalation (DoM)
DoM is an exceptionally powerful tool for achieving regioselective formylation. It relies on a "Directed Metalation Group" (DMG) on the pyridine ring to direct a strong base, usually an organolithium reagent, to deprotonate the adjacent ortho position.[11][12]
-
Causality Behind Experimental Choices: The DMG, which contains a heteroatom (e.g., -OMe, -CONEt₂, -NHBoc), acts as a Lewis base to coordinate the lithium cation of the organolithium base (e.g., n-BuLi, s-BuLi).[12] This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction to form a thermodynamically stable aryllithium intermediate.[11] This intermediate is then quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group with perfect regiocontrol. This method circumvents the electronic limitations of classical electrophilic aromatic substitution.
-
Advantages: Excellent and predictable regioselectivity, broad substrate scope, and tolerance of various functional groups (when performed at low temperatures).
-
Disadvantages: Requires cryogenic temperatures (-78 °C), strictly anhydrous conditions, and the use of pyrophoric organolithium reagents.
Post-Modification via Cross-Coupling Reactions
For accessing highly substituted or complex nicotin-aldehydes, a late-stage functionalization strategy using transition-metal-catalyzed cross-coupling is often the most efficient approach.
Suzuki-Miyaura Cross-Coupling
This involves the palladium-catalyzed reaction of a halogenated nicotin-aldehyde with a boronic acid or ester.[1]
-
Causality Behind Experimental Choices: This strategy allows for the modular construction of complex molecules. One can start with a readily available halo-nicotin-aldehyde and introduce a variety of aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields. For example, in a molecule with multiple halides (e.g., a bromo and a tosyloxy group), careful selection of the palladium catalyst and ligand system can allow for chemoselective coupling at one site over the other.[1] This provides a powerful handle for sequential, site-selective modifications.
-
Advantages: Exceptional functional group tolerance, vast commercial availability of boronic acids, and well-understood, reliable reaction mechanisms. Ideal for library synthesis and late-stage diversification.
-
Disadvantages: Requires a pre-functionalized (halogenated) starting material. The cost of palladium catalysts and specialized ligands can be a factor for large-scale synthesis. Residual metal contamination can be a concern for pharmaceutical applications.
Caption: Workflow for late-stage functionalization via Suzuki-Miyaura coupling.
Comparative Summary of Synthetic Routes
| Synthetic Route | Typical Starting Material | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages & Challenges |
| Reduction of 3-Cyanopyridine | Substituted 3-Cyanopyridine | Raney-Ni, H₂, aq. Acetic Acid | 65-85%[13] | Scalable, cost-effective, direct to aldehyde. | Requires hydrogenation setup, catalyst handling, potential for over-reduction. |
| Vilsmeier-Haack Formylation | Electron-rich Pyridine | DMF, POCl₃ (or similar) | 50-80%[9] | Operationally simple, inexpensive reagents. | Limited to activated pyridines, potential regioselectivity issues. |
| Directed ortho-Metalation (DoM) | Pyridine with a DMG | n-BuLi or s-BuLi, THF (-78 °C); then DMF | 70-95% | Superb regiocontrol, wide scope. | Cryogenic conditions, pyrophoric reagents, requires strictly anhydrous setup. |
| Suzuki-Miyaura Coupling | Halo-nicotin-aldehyde | Pd Catalyst, Ligand, Base, Boronic Acid | 70-95%[1] | Excellent for diversification, high functional group tolerance, modular. | Requires pre-functionalized substrate, catalyst cost and removal. |
Selected Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Cyanopyridine
Self-Validating System: The reaction progress can be monitored by the uptake of hydrogen gas. The yield is confirmed by HPLC analysis or derivatization of the final product.
-
To a stirring autoclave, add 3-cyanopyridine (124.8 g), water (277 g), and acetic acid (72.2 g).[13]
-
Carefully add a slurry of moist Raney-nickel (14.6 g, ~60% Ni content) in water (50 g) to the mixture.[13]
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to a constant pressure of 1 bar.
-
Maintain the reaction temperature below 40°C and monitor hydrogen uptake. The reaction is typically complete in 3-6 hours.[4]
-
Once hydrogen uptake ceases, vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney-nickel catalyst. The resulting aqueous solution of nicotinaldehyde can be analyzed by HPLC and used for subsequent steps. A typical yield determined by derivatization is around 73-82%.[13]
Protocol 2: Vilsmeier-Haack Formylation of an Activated Heterocycle
Self-Validating System: Formation of the intermediate iminium salt is often accompanied by a color change. Completion is monitored by TLC, and the final product is confirmed by spectroscopic analysis (NMR, MS).
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the electron-rich pyridine substrate (1.0 equiv) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture back to 0 °C and slowly quench by adding a cold aqueous solution of sodium acetate (5-6 equiv).[9]
-
Stir for 30 minutes, then extract the product with an organic solvent (e.g., ethyl acetate or Et₂O).[9]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldehyde. Yields are typically in the range of 70-80%.[9]
Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-tosyloxynicotinaldehyde
Self-Validating System: Disappearance of the starting bromide and formation of a new, less polar spot by TLC indicates reaction progress. The product structure and purity are confirmed by NMR and LC-MS.
-
To a reaction vessel, add 5-bromo-2-tosyloxynicotinaldehyde (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and potassium carbonate (2.0 equiv).[1]
-
Add the palladium catalyst (e.g., Pd(dba)₂ at 5 mol-%) and ligand (e.g., P(Cy)₃·HBF₄ at 10 mol-%).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the reaction solvent system, typically a mixture of an organic solvent like THF and water.[1]
-
Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir until TLC or LC-MS analysis shows complete consumption of the starting bromide.[1]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the 5-substituted nicotin-aldehyde.
Conclusion
The synthesis of substituted nicotin-aldehydes is a mature field with a diverse toolkit available to the modern chemist. For large-scale, cost-effective production of simple derivatives, the catalytic reduction of 3-cyanopyridines remains a preferred industrial method. When exquisite regiochemical control is paramount for constructing a specific isomer, Directed ortho-Metalation is unparalleled in its precision, despite its demanding reaction conditions. For the rapid generation of molecular diversity from a common intermediate, late-stage Suzuki-Miyaura cross-coupling offers unmatched flexibility and functional group tolerance. The Vilsmeier-Haack reaction , while classic, finds its niche in the formylation of appropriately activated pyridine systems.
Ultimately, the optimal synthetic route is not a one-size-fits-all solution. A careful analysis of the target molecule's substitution pattern, the required scale, and the available starting materials will guide the judicious selection of the most efficient and effective pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. baranlab.org [baranlab.org]
- 13. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-methoxynicotinaldehyde
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents. The integrity of our research and the safety of our laboratory environment depend on a meticulous approach to not just our experiments, but also to the entire lifecycle of the chemicals we use, including their disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Fluoro-5-methoxynicotinaldehyde, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1] These regulations establish a "cradle-to-grave" management system, meaning that the responsibility for hazardous waste lies with the generator—from creation to its ultimate disposal.[2] Adherence to these protocols is not merely a matter of compliance; it is a fundamental aspect of our commitment to safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated aromatic aldehyde, and its specific hazard profile dictates the necessary safety precautions and disposal pathway.
Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation : Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation : Poses a significant risk of causing serious damage to the eyes.[3][4]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or fume.[3][4]
-
Acute Oral Toxicity : Harmful if swallowed.[4]
Due to these characteristics, this compound must be managed as hazardous waste. Its chemical structure—containing a fluorine atom—places it in the category of halogenated organic waste .[5] This classification is the single most important factor in determining its disposal route, as it cannot be mixed with non-halogenated solvent streams.[5][6]
Data Summary: this compound
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 884494-73-9 | [4] |
| Molecular Formula | C₇H₆FNO₂ | [4] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [3][4] |
| Waste Category | Halogenated Organic Waste | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [7] |
| Disposal Method | Must be disposed of as hazardous waste via a licensed vendor. Do not dispose of down the drain or in regular trash. | [3][8][9] |
Core Disposal Protocol: Step-by-Step Methodology
This protocol outlines the procedural steps for safely collecting and storing waste this compound from the point of generation until it is collected by a certified waste management provider.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Causality: The identified hazards (skin, eye, and respiratory irritation) demand a robust barrier between the researcher and the chemical waste. Standard laboratory attire is insufficient.
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles that comply with OSHA regulations.[10]
-
Hand Protection: Use chemically resistant gloves. Nitrile rubber gloves are a suitable choice. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemically resistant apron.
-
Ventilation: All handling of this compound waste, especially transfers between containers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Step 2: Waste Segregation
Causality: Improper segregation is one of the most common and dangerous errors in laboratory waste management. Mixing incompatible waste streams can lead to violent chemical reactions, and mixing halogenated with non-halogenated waste results in costly and complex disposal procedures for the entire commingled volume.
-
Solid Waste: Collect pure this compound waste, or materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads), in a dedicated container labeled "Halogenated Organic Solid Waste."[11]
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, it must be collected in a container for "Halogenated Organic Liquid Waste."[5] The container must be compatible with the solvent used.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[6][7]
Step 3: Containerization and Labeling
Causality: The container is the primary line of defense against a chemical release. Federal and state regulations mandate specific labeling practices to ensure that the contents and their associated hazards are clearly communicated to all handlers.[8]
-
Container Selection: Use only containers that are in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a wide-mouth polyethylene container is appropriate. For liquid waste, glass or a compatible plastic bottle should be used.[6][11] Never use food containers for chemical waste.
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." For mixtures, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[9] Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[11]
Step 4: Storage and Accumulation
Causality: Designated storage areas ensure that hazardous waste is kept in a controlled environment, minimizing the risk of accidental spills, exposure, and interaction with incompatible chemicals.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[7]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[9]
-
Segregated Storage: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[7]
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Spill and Emergency Procedures
Causality: Accidental releases are a foreseeable risk in any active laboratory. A pre-defined emergency plan ensures a swift, safe, and effective response, protecting personnel and minimizing environmental impact.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the solid material into a designated hazardous waste container. Crucially, avoid generating dust .[7]
-
Decontaminate the spill surface with an appropriate solvent (e.g., ethanol) and paper towels, placing the used towels into the hazardous waste container.
-
Wash the area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and restrict access.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
If safe to do so, close the fume hood sash and shut down any potential ignition sources.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[3]
-
By integrating these scientifically sound and regulation-compliant procedures into our daily laboratory operations, we uphold our professional responsibility to ensure a safe working environment and protect our shared ecosystem.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. 5-FLUORO-2-METHOXYNICOTINALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. bucknell.edu [bucknell.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 9. danielshealth.com [danielshealth.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

